molecular formula C7H13ClO2 B1659698 Chloromethyl 2,2-dimethylbutanoate CAS No. 67317-61-7

Chloromethyl 2,2-dimethylbutanoate

Cat. No.: B1659698
CAS No.: 67317-61-7
M. Wt: 164.63 g/mol
InChI Key: CKVJTTAYFWQVRS-UHFFFAOYSA-N
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Description

Chloromethyl 2,2-dimethylbutanoate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloromethyl 2,2-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl 2,2-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-7(2,3)6(9)10-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVJTTAYFWQVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560601
Record name Chloromethyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67317-61-7
Record name Chloromethyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7): A Highly Sterically Hindered Alkylating Agent for Advanced Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an Active Pharmaceutical Ingredient (API) is often as critical as its target binding affinity. Chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7) is an advanced acyloxymethyl halide reagent utilized primarily for the synthesis of lipophilic prodrugs[1]. By covalently masking polar moieties (such as carboxylic acids, phosphates, or amines), this reagent facilitates enhanced membrane permeability, improved oral bioavailability, and precisely tuned enzymatic cleavage rates. This whitepaper provides a comprehensive technical guide to its physicochemical properties, mechanistic advantages, and validated synthetic workflows.

Structural & Physicochemical Profiling

Understanding the baseline properties of chloromethyl 2,2-dimethylbutanoate is essential for predicting its behavior in both synthetic environments and biological systems. The compound acts as a potent electrophile, where the chloromethyl group serves as the reactive center for nucleophilic substitution.

Table 1: Quantitative Physicochemical Data [2]

ParameterValue / Description
Chemical Name Chloromethyl 2,2-dimethylbutanoate
CAS Registry Number 67317-61-7
Molecular Formula C 7​ H 13​ ClO 2​
Molecular Weight 164.63 g/mol
Monoisotopic Mass 164.0604 Da
SMILES String CCC(C)(C)C(=O)OCCl
Appearance Clear, colorless to pale yellow liquid
Storage Requirements 2-8 °C, dry inert atmosphere (Ar/N 2​ ) to prevent hydrolysis

Mechanistic Rationale: 2,2-Dimethylbutanoate vs. Pivalate

The acyloxymethyl prodrug strategy relies on ubiquitous plasma and tissue esterases (e.g., Carboxylesterases CES1/CES2) to cleave the ester bond, releasing the active API. The industry gold standard for this has long been the pivaloyloxymethyl (POM) group. However, POM prodrugs are sometimes cleaved too rapidly in systemic circulation, leading to premature API release before reaching the target tissue.

The 2,2-Dimethylbutanoate Advantage: Chloromethyl 2,2-dimethylbutanoate replaces one of the methyl groups of the pivalate moiety with an ethyl group. This seemingly minor structural modification introduces two critical pharmacokinetic advantages:

  • Tuned Steric Shielding: The quaternary alpha-carbon maintains profound steric hindrance around the ester carbonyl, protecting it from rapid nucleophilic attack by esterase active-site serines. The added rotational entropy of the ethyl group further fine-tunes this resistance, extending the prodrug's plasma half-life[1].

  • Enhanced Lipophilicity (LogP): The additional methylene unit increases the overall partition coefficient of the prodrug, driving superior passive diffusion across lipid bilayers—a critical factor for crossing the blood-brain barrier (BBB) or enhancing gastrointestinal absorption.

Figure 1: Enzymatic cleavage pathway of 2,2-dimethylbutanoate prodrugs.

Chemical Synthesis Methodologies

Synthesizing chloromethyl esters requires overcoming the inherent instability of chloromethanol intermediates. The most robust, industrially scalable method utilizes a phase-transfer catalyzed (PTC) biphasic system[3].

Phase-Transfer Catalyzed (PTC) Biphasic Synthesis

Causality & Rationale: Chloromethyl chlorosulfate is highly susceptible to aqueous hydrolysis. By utilizing a biphasic system (Dichloromethane/Water), the highly reactive electrophile remains isolated in the organic layer. Tetrabutylammonium bisulfate (Bu 4​ NHSO 4​ ) acts as a phase-transfer catalyst, pairing with the 2,2-dimethylbutanoate anion generated in the aqueous layer and shuttling it into the organic layer to drive the nucleophilic substitution[3].

Self-Validating Protocol:

  • Aqueous Phase Preparation: Dissolve 2,2-dimethylbutanoic acid (1.0 eq) in a vigorously stirred mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Salt Formation: Add sodium bicarbonate (NaHCO 3​ , 2.5 eq) portion-wise.

    • Validation Check: The cessation of CO 2​ gas evolution confirms the complete formation of the sodium carboxylate salt.

  • Phase Transfer Initiation: Add tetrabutylammonium bisulfate (0.1 eq). Cool the biphasic mixture to 0 °C to suppress side reactions.

  • Electrophilic Addition: Dropwise add a solution of chloromethyl chlorosulfate (1.2 eq) in DCM.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation Check: TLC or GC-MS monitoring of the organic layer must confirm the disappearance of the chloromethyl chlorosulfate peak.

  • Workup & Purification: Separate the organic layer. Wash sequentially with 5% aqueous Na 2​ CO 3​ and brine.

    • Validation Check: The aqueous wash must register a stable neutral/alkaline pH, confirming the complete removal of unreacted aliphatic acid.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the purified chloromethyl 2,2-dimethylbutanoate.

Figure 2: Phase-transfer catalyzed biphasic synthesis workflow.

Application Workflow: Finkelstein-Assisted Prodrug Alkylation

When attaching chloromethyl 2,2-dimethylbutanoate to an API, direct alkylation can be sluggish due to the moderate leaving-group ability of the chloride ion. To prevent API degradation during prolonged heating, an in situ Finkelstein reaction is employed[3].

Causality & Rationale: The addition of catalytic or stoichiometric Sodium Iodide (NaI) transiently converts the chloromethyl ester into an iodomethyl ester. Iodine is a vastly superior leaving group, dramatically accelerating the nucleophilic attack by the API's carboxylate or amine moiety[3]. Cesium carbonate (Cs 2​ CO 3​ ) is utilized as the base; the large ionic radius of the cesium cation creates a "naked" and highly nucleophilic API anion in polar aprotic solvents.

Self-Validating Protocol:

  • Activation: Suspend the API (1.0 eq) and Cs 2​ CO 3​ (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) at room temperature. Stir for 30 minutes.

  • Finkelstein Catalyst: Add NaI (1.0 eq) to the suspension.

  • Alkylation: Dropwise add chloromethyl 2,2-dimethylbutanoate (1.2 eq).

    • Validation Check: A transient color shift (often to pale yellow/orange) visually validates the in situ generation of the highly reactive iodomethyl intermediate.

  • Monitoring: Stir at 40 °C for 2-4 hours.

    • Validation Check: LC-MS analysis should confirm the mass of the desired prodrug adduct. The absence of a hydroxymethyl byproduct confirms that the anhydrous environment was successfully maintained.

  • Quenching: Quench with ice water and extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to remove residual iodine species, followed by brine.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized chloromethyl 2,2-dimethylbutanoate, rigorous analytical QC is mandatory:

  • 1 H NMR (CDCl 3​ ): Look for the diagnostic singlet of the chloromethyl protons (-O-CH 2​ -Cl) typically resonating downfield between δ 5.60 - 5.80 ppm. The aliphatic region will show a characteristic quartet for the ethyl -CH 2​

    • group and singlets/triplets for the methyl groups[3].
  • Mass Spectrometry: Chloromethyl esters are notoriously fragile under Electrospray Ionization (ESI). Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is preferred, though the molecular ion ( M+ ) may be weak, heavily favoring the acylium fragment ion cleavage.

References

  • Sphaera Pharma Pvt. Ltd. (2012). Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (Patent No. WO2012137225A1).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14459666, Chloromethyl 2,2-dimethylbutanoate. PubChem.[Link]

  • Sphaera Pharma Pvt. Ltd. (2016). Compounds and compositions thereof (Patent No. US9487500B2).

Sources

Engineering Acyloxyalkyl Prodrugs: A Technical Guide to Chloromethyl 2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, formulating active pharmaceutical ingredients (APIs) with optimal oral bioavailability remains a formidable challenge. Highly polar functional groups—such as carboxylic acids, phosphates, and amines—often restrict membrane permeability, leading to poor gastrointestinal absorption. To circumvent this, medicinal chemists employ the acyloxyalkyl prodrug strategy.

As a Senior Application Scientist, I frequently utilize Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) [1] as a premium, sterically tunable alkylating agent. By covalently attaching a 2,2-dimethylbutanoyloxymethyl moiety to an API, we effectively mask its polar centers, drastically enhancing lipophilicity and cellular uptake. This whitepaper dissects the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols associated with this critical reagent.

Physicochemical Profiling

Chloromethyl 2,2-dimethylbutanoate is a higher homologue of the ubiquitous chloromethyl pivalate (POM-Cl). Structurally, it features a quaternary alpha-carbon bearing two methyl groups and one ethyl group. This specific steric environment is not arbitrary; it is a calculated design choice to modulate the stability of the resulting ester bond against premature enzymatic hydrolysis[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Chloromethyl 2,2-dimethylbutanoate
CAS Number 67317-61-7
Molecular Formula C₇H₁₃ClO₂
Monoisotopic Mass 164.06041 Da
SMILES CCC(C)(C)C(=O)OCCl
Physical State Colorless to pale yellow liquid
Primary Application Synthesis of acyloxyalkyl prodrugs (e.g., CGRP antagonists, anti-HBV nucleotides)

Data aggregated from [3].

Mechanistic Rationale in Prodrug Design

The selection of a prodrug moiety is a delicate balancing act between systemic stability and targeted bioconversion.

When comparing chloromethyl 2,2-dimethylbutanoate to standard POM-Cl, the substitution of a methyl group with an ethyl group at the alpha-carbon significantly alters the pharmacokinetic profile. The extended aliphatic chain increases the overall lipophilicity (LogP) of the prodrug, facilitating superior passive diffusion across the intestinal epithelium[4]. Furthermore, the increased steric bulk provides enhanced shielding of the ester carbonyl. This causality is critical: by slowing down the rate of cleavage by ubiquitous non-specific carboxylesterases in the gut lumen, the prodrug survives longer intact, ensuring it reaches the systemic circulation or target tissue before releasing the active payload[5].

In Vivo Bioconversion Kinetics

Once the prodrug enters the systemic circulation or target cells, it undergoes a predictable, two-step bioconversion process:

  • Enzymatic Cleavage: Intracellular or serum esterases (such as Cathepsin A) hydrolyze the ester bond, releasing 2,2-dimethylbutanoic acid and generating a highly unstable hydroxymethyl intermediate.

  • Spontaneous Decomposition: Driven by thermodynamic instability, the hydroxymethyl intermediate rapidly collapses, expelling formaldehyde as a byproduct and liberating the free, active API[6].

Bioconversion Prodrug Acyloxyalkyl Prodrug Esterase Esterase Cleavage Prodrug->Esterase Hydrolysis Intermediate Hydroxymethyl Intermediate Esterase->Intermediate Acid Release Decomposition Spontaneous Decomposition Intermediate->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Byproduct ActiveDrug Active API Decomposition->ActiveDrug Payload

Bioconversion pathway of acyloxyalkyl prodrugs via esterase cleavage.

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the alkylation of a generic carboxylic acid API using chloromethyl 2,2-dimethylbutanoate. This methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to confirm reaction trajectory.

Synthesis API API (Acid/Amine) Base Base (Cs2CO3) Solvent: DMF API->Base Reaction SN2 Alkylation Base->Reaction Reagent Chloromethyl 2,2-dimethylbutanoate Reagent->Reaction Purification RP-HPLC Reaction->Purification Product Purified Prodrug Purification->Product

Synthetic workflow for API alkylation using chloromethyl 2,2-dimethylbutanoate.

Step-by-Step Alkylation Protocol

Step 1: Preparation of the API Salt

  • Procedure: Dissolve 1.0 equivalent of the carboxylic acid API in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃) and stir at room temperature for 30 minutes.

  • Causality: Cs₂CO₃ is specifically chosen over lighter alkali bases (like Na₂CO₃). The large, polarizable cesium ion poorly coordinates with the carboxylate anion (the "cesium effect"), leaving the carboxylate highly naked and nucleophilic for the subsequent Sₙ2 attack[2].

Step 2: Electrophilic Addition

  • Procedure: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 equivalents of chloromethyl 2,2-dimethylbutanoate.

  • Causality: The 0°C environment suppresses competing side reactions, specifically the premature hydrolysis of the chloromethyl ester by ambient moisture or residual base, ensuring maximum atom economy[7].

Step 3: Reaction Monitoring (Self-Validation)

  • Procedure: Allow the reaction to warm to room temperature and stir for 12-16 hours. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: The reaction is deemed successful and complete when the API's parent mass peak disappears, replaced by a new peak corresponding to [M + 128]⁺ (the exact mass addition of the 2,2-dimethylbutanoyloxymethyl group minus the displaced proton and chloride).

Step 4: Quenching and Workup

  • Procedure: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NH₄Cl safely neutralizes unreacted Cs₂CO₃ without creating a highly acidic environment that could prematurely cleave the newly formed prodrug ester bond.

Step 5: Purification

  • Procedure: Purify the crude residue via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (gradient: 15-70% MeCN in water with 0.1% Formic Acid). Lyophilize the product fractions to yield the pure acyloxyalkyl prodrug[7].

Comparative Analysis: Reagent Selection

Choosing the correct chloromethyl ester is paramount for optimizing the PK/PD profile of the final drug. The table below contrasts chloromethyl 2,2-dimethylbutanoate against the industry standard, POM-Cl.

ParameterChloromethyl pivalate (POM-Cl)Chloromethyl 2,2-dimethylbutanoate
Alpha-Carbon Substitution Trimethyl (-C(CH₃)₃)Dimethyl, monoethyl (-C(CH₃)₂(CH₂CH₃))
Steric Hindrance HighVery High
Relative Lipophilicity BaselineElevated (due to extended ethyl chain)
Esterase Cleavage Kinetics Fast to ModerateModerate to Slow (Extended systemic half-life)
Ideal Use Case Rapid intracellular release (e.g., antivirals)Sustained release, high GI stability (e.g., CGRP antagonists)

References

  • PubChemLite Structural Information - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2). PubChem. URL:[Link]

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - US Patent 9487500B2. Google Patents.
  • Prodrugs of CGRP antagonists - KR Patent 20210078507A. Google Patents.
  • Phosphonate prodrugs: an overview and recent advances - National Center for Biotechnology Information (PMC). URL:[Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Technical Whitepaper: Chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7)

Author: BenchChem Technical Support Team. Date: March 2026

Material Safety, Physicochemical Profiling, and Prodrug Applications

Executive Summary

In the landscape of modern drug development, overcoming poor bioavailability and sub-optimal pharmacokinetic profiles is a primary hurdle. As a Senior Application Scientist specializing in molecular modification, I frequently utilize Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) as a highly specialized electrophilic building block[1]. This substituted methyl formyl reagent is engineered to synthesize acyloxymethyl prodrugs, effectively masking polar heteroatoms (such as amines or carboxylates) on active pharmaceutical ingredients (APIs)[2]. This whitepaper provides a rigorous synthesis of its material safety data, physicochemical properties, and field-proven experimental protocols for drug development professionals.

Physicochemical Profiling

Understanding the quantitative physical parameters of Chloromethyl 2,2-dimethylbutanoate is critical for predicting its behavior in both synthetic environments and biological systems. The compound features a gem-dimethyl substitution that significantly increases steric hindrance compared to simpler unbranched analogs[2].

Table 1: Quantitative Chemical Identity and Properties

ParameterSpecification
Chemical Name Chloromethyl 2,2-dimethylbutanoate
CAS Number 67317-61-7
Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
SMILES CCC(C)(C)C(=O)OCCl
Physical State Liquid (typical for chloromethyl esters)
Reactivity Profile Alkylating agent; moisture-sensitive

Data aggregated from standardized safety data sheets and chemical inventories[1].

Material Safety Data Sheet (MSDS) Core Directives

Chloromethyl esters are potent alkylating agents. The causality behind their hazard profile lies in the highly polarized carbon-chlorine bond, which readily undergoes nucleophilic substitution[2]. In the presence of ambient moisture, the compound hydrolyzes to release hydrochloric acid, formaldehyde, and 2,2-dimethylbutanoic acid.

3.1 Hazard Identification
  • Corrosivity & Irritation: Causes severe skin burns and eye damage due to the generation of HCl upon contact with mucosal membranes[1].

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Acts as a systemic alkylator and must be handled as a potential electrophilic hazard.

3.2 Self-Validating Handling & Storage Protocols

To ensure absolute scientific integrity and safety, handling protocols must be treated as self-validating systems:

  • Atmospheric Control: The reagent must be handled strictly inside a certified fume hood under an inert argon or nitrogen atmosphere. Validation: The absence of white fumes (HCl gas) upon opening the septum confirms the integrity of the inert, moisture-free environment.

  • Storage: Store at 2-8°C in a tightly sealed, dark container to prevent thermal and photochemical degradation[1].

  • Emergency Response: In case of skin contact, immediate flushing with copious amounts of water is required to dilute the localized exothermic hydrolysis reaction.

Mechanistic Insights: Prodrug Design and Causality

The selection of Chloromethyl 2,2-dimethylbutanoate over other alkylating agents is driven by precise pharmacokinetic causality. When an API is poorly absorbed from the gastrointestinal tract, converting it into a lipophilic prodrug enhances membrane permeability[3].

The gem-dimethyl group at the alpha-carbon is the critical structural feature. Once the prodrug enters systemic circulation, it is subject to cleavage by non-specific esterases. The steric bulk of the 2,2-dimethylbutanoate moiety physically shields the ester carbonyl from rapid enzymatic nucleophilic attack[2]. This delayed hydrolysis ensures the prodrug has a prolonged half-life, allowing for sustained, controlled release of the active parent drug, formaldehyde, and the corresponding acid[3].

Mechanism API Active Pharmaceutical Ingredient (Nucleophile: -NH, -OH, -SH) Prodrug Acyloxymethyl Prodrug (Sterically Hindered) API->Prodrug Alkylation (SN2 Mechanism) Reagent Chloromethyl 2,2-dimethylbutanoate (Electrophile) Reagent->Prodrug Intermediate Hemiaminal / Hemiacetal Intermediate Prodrug->Intermediate Enzymatic Hydrolysis Esterase In Vivo Esterase (Slowed by gem-dimethyl) Esterase->Intermediate Release API Release + Formaldehyde + Acid Intermediate->Release Spontaneous Decomposition

Figure 1: Mechanistic pathway of prodrug synthesis and subsequent in vivo enzymatic cleavage.

Experimental Workflow: Synthesis of Acyloxymethyl Prodrugs

The following protocol outlines the synthesis of a prodrug (e.g., a CGRP antagonist prodrug) using Chloromethyl 2,2-dimethylbutanoate. This workflow is designed as a self-validating system to ensure high yield and purity[3].

Step-by-Step Methodology
  • Solvation: Dissolve the parent API (1.0 equivalent) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), under an argon atmosphere.

  • Deprotonation: Add a mild base (e.g., Potassium Carbonate, K2CO3, 2.0 equivalents) to the solution. Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling minimizes side reactions and prevents the thermal degradation of the highly reactive alkylating agent.

  • Alkylation: Introduce Chloromethyl 2,2-dimethylbutanoate (1.2 equivalents) dropwise over 1 minute[3]. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the parent API mass peak diminishes, replaced by a distinct [M+149]+ peak (accounting for the addition of the 2,2-dimethylbutanoate moiety and loss of chloride), confirming successful covalent linkage.

  • Quenching: Quench the reaction by adding 1 mL of saturated ammonium chloride (NH4Cl) solution. This neutralizes any remaining base and halts further alkylation[3].

  • Solvent Removal & Purification: Remove the THF/DMF in vacuo. Re-dissolve the crude mixture in a minimal amount of DMF and purify directly via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a 15-70% gradient method[3].

  • Isolation: Combine the product fractions and lyophilize to yield the pure monoalkylated prodrug as a solid powder[3].

Workflow Step1 Step 1: Solvation API in anhydrous DMF/THF Step2 Step 2: Activation Add Base (K2CO3/DIPEA) at 0°C Step1->Step2 Step3 Step 3: Alkylation Dropwise Reagent Addition Step2->Step3 Step4 Step 4: Quenching Sat. NH4Cl Addition Step3->Step4 Step5 Step 5: Purification RP-HPLC (15-70% Gradient) Step4->Step5 Step6 Step 6: Isolation Lyophilization to Pure Prodrug Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of acyloxymethyl prodrugs.

References
  • Title: Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (US20140121367A1)
  • Title: Prodrugs of CGRP antagonists (KR20210078507A)

Sources

"Chloromethyl 2,2-dimethylbutanoate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Acyloxyalkylation Dynamics: The Solubility and Application Profile of Chloromethyl 2,2-dimethylbutanoate in Prodrug Synthesis

Executive Summary & Chemical Profile

Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) is a highly specialized electrophilic reagent utilized extensively in medicinal chemistry and drug development. Its primary function is the synthesis of acyloxyalkyl prodrugs. By appending a lipophilic 2,2-dimethylbutanoate moiety to active pharmaceutical ingredients (APIs)—such as CGRP antagonists or kinase inhibitors—researchers can drastically alter the drug's pharmacokinetic profile, improving membrane permeability, modulating half-life, and enhancing oral bioavailability[1],[2].

From a structural standpoint, the molecule (C7H13ClO2, MW: 164.06 Da) features a highly branched aliphatic tail (a neohexanoate derivative) and a reactive chloromethyl ester headgroup[3]. This dual nature dictates its behavior in organic synthesis: the bulky, non-polar terminus renders the molecule highly lipophilic, while the chloromethyl group serves as a prime site for nucleophilic substitution (SN2)[3],[1].

Solubility Profile in Organic Solvents

Understanding the solubility of chloromethyl 2,2-dimethylbutanoate is critical for designing efficient reaction conditions and downstream purification steps. Because the molecule lacks hydrogen bond donors and possesses a bulky hydrophobic tail, it is practically insoluble in aqueous media but exhibits exceptional solubility in a wide range of aprotic organic solvents[4].

Table 1: Solubility Profile & Mechanistic Rationale in Common Solvents

SolventDielectric Constant (ε)Solubility StatusMechanistic Rationale & Application in Synthesis
Dichloromethane (DCM) 9.1MiscibleLow polarity perfectly matches the lipophilic tail; serves as an ideal solvent for anhydrous N-alkylation or extraction[5].
Tetrahydrofuran (THF) 7.5MiscibleThe ethereal oxygen provides mild solvation for cationic transition states; standard primary reaction solvent[5].
N,N-Dimethylformamide (DMF) 36.7Highly SolubleHigh dipole moment dissolves both the lipophilic reagent and polar API salts; critical for HPLC preparation[5].
Water 80.1InsolubleHigh cohesive energy of water excludes the hydrophobic branched chain; utilized strictly for reaction quenching[6].

Causality in Experimental Design: The "Solvent Swap"

When designing an alkylation workflow, solvent selection cannot be static. The initial reaction between a polar API (e.g., a heterocyclic amine) and chloromethyl 2,2-dimethylbutanoate requires a solvent that can dissolve both extremes. THF is frequently selected because it balances the solubility of the polar API and the highly lipophilic alkylating agent[5].

However, a critical challenge arises during purification. The crude reaction mixture contains the highly lipophilic prodrug, unreacted chloromethyl 2,2-dimethylbutanoate, and polar byproducts (e.g., ammonium salts). Direct injection of a THF-based mixture into a Reverse-Phase HPLC (RP-HPLC) system often leads to peak distortion, baseline drift, or catastrophic precipitation at the column head.

The Solution: A deliberate solvent swap to DMF is employed. DMF’s high boiling point and superior solvating power for both hydrophobic and hydrophilic species ensure a homogenous injection plug. This prevents column clogging and ensures sharp injection bands, validating the integrity of the purification step[5].

Self-Validating Experimental Protocol: Synthesis of Acyloxyalkyl Prodrugs

The following protocol details the N-alkylation of a heterocyclic API using chloromethyl 2,2-dimethylbutanoate, incorporating built-in validation checks to ensure process integrity[6],[5].

Step 1: Reaction Initiation (Anhydrous Conditions)

  • Dissolve 1.0 eq of the API in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: Nitrogen prevents moisture-induced hydrolysis of the chloromethyl ester.

  • Add 1.5 eq of an organic base (e.g., N,N-Diisopropylethylamine) to deprotonate the target nucleophile.

  • Dropwise, add 1.2 eq of chloromethyl 2,2-dimethylbutanoate over 1 minute. Validation Check: Monitor via LCMS after 2 hours. The disappearance of the API mass peak and the appearance of the [M + 128]+ peak (addition of the 2,2-dimethylbutanoate moiety minus the chloride leaving group) confirms active turnover.

Step 2: Quenching and Phase Segregation

  • Stir the reaction overnight at 25°C.

  • Quench the reaction by adding 1 volume of saturated aqueous ammonium chloride (NH4Cl). Causality: The mild acidic nature of NH4Cl neutralizes the excess base and destroys any unreacted electrophile without hydrolyzing the newly formed, somewhat labile acyloxyalkyl ester bond[6].

Step 3: Solvent Swap and Purification Preparation

  • Remove the volatile THF in vacuo at 30°C.

  • Reconstitute the resulting concentrate in 5 mL of spectroscopic-grade DMF. Validation Check: The solution must be optically clear. Any turbidity indicates undissolved salts, requiring microfiltration (0.22 µm PTFE) prior to HPLC injection to protect the column frit[5].

Step 4: RP-HPLC Isolation

  • Inject the DMF solution onto a C18 preparative column.

  • Elute using a gradient of 15-70% Acetonitrile in Water (with 0.1% TFA).

  • Combine product fractions and lyophilize to yield the pure prodrug as a white solid[5].

Workflow Visualization

G N1 API + Base (Dissolved in THF) N3 SN2 Alkylation Reaction (Anhydrous, 25°C, 12h) N1->N3 N2 Chloromethyl 2,2-dimethylbutanoate (Lipophilic Alkylating Agent) N2->N3 N4 Aqueous Quench (Sat. NH4Cl added) N3->N4 LCMS Validation N5 Solvent Swap (Remove THF -> Add DMF) N4->N5 Neutralizes Base N6 RP-HPLC Purification (15-70% ACN/Water) N5->N6 Ensures Homogeneity N7 Pure Acyloxyalkyl Prodrug (Lyophilized Solid) N6->N7 Fraction Collection

Workflow for API N-alkylation and solvent-swap purification using chloromethyl 2,2-dimethylbutanoate.

References

  • Title: PubChemLite - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2)
  • Source: google.
  • Source: google.
  • Source: aaronchem.
  • Source: google.

Sources

A Technical Guide to the Research Applications of Acyloxymethyl Chlorides: A Focus on Chloromethyl 2,2-dimethylbutanoate Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the potential research applications of chloromethyl 2,2-dimethylbutanoate and its close structural analogues, primarily focusing on the extensively studied pivaloyloxymethyl (POM) moiety. For researchers, scientists, and professionals in drug development, understanding the utility of this chemical entity is paramount for innovating in medicinal chemistry and organic synthesis. We will delve into the core applications, supported by mechanistic insights and detailed protocols, to empower your research endeavors.

Introduction to Acyloxymethyl Chlorides

Chloromethyl 2,2-dimethylbutanoate belongs to a class of compounds known as acyloxymethyl chlorides. These are bifunctional molecules characterized by an ester group and a reactive chloromethyl group. While specific data on chloromethyl 2,2-dimethylbutanoate is limited, its close analogue, chloromethyl 2,2-dimethylpropanoate, also known as pivaloyloxymethyl chloride (POM-Cl), is a cornerstone reagent in pharmaceutical sciences.[1] The principles and applications discussed herein for the POM group are directly translatable to chloromethyl 2,2-dimethylbutanoate due to their structural and chemical similarities.

The key feature of these reagents is the acyloxymethyl group, which can be readily attached to various functional groups. This moiety is designed to be stable under certain conditions but can be cleaved under specific, often biological, conditions. This "tunable" stability is the foundation of its primary applications.

Core Application: Prodrug Synthesis for Enhanced Bioavailability

The most significant application of the pivaloyloxymethyl (POM) group, and by extension, its analogues, is in the synthesis of prodrugs.[2] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient (API).[3][4]

The Rationale: Overcoming Pharmacokinetic Hurdles

Many promising drug candidates exhibit poor oral bioavailability due to low lipophilicity, which hinders their absorption across the gastrointestinal tract.[5][6] The introduction of a POM group via an ester linkage to a carboxylic acid or phosphate group on the parent drug can significantly increase its lipid solubility.[2] This modification neutralizes negative charges and increases the overall nonpolar character of the molecule, facilitating its passive diffusion across cell membranes.[2]

Once absorbed into the bloodstream or target tissues, the POM ester is recognized and hydrolyzed by ubiquitous esterase enzymes, releasing the active drug, pivalic acid, and formaldehyde.[3][7] This in vivo activation makes the POM moiety an effective tool for enhancing the therapeutic potential of orally administered drugs.[4][8]

The "Pivoxil" Prodrugs: A Clinical Success Story

Numerous clinically approved drugs utilize the "pivoxil" or "pivoxyl" prodrug strategy, where the POM group is attached to the parent molecule.[2] Notable examples include:

  • Cefditoren Pivoxil: An oral third-generation cephalosporin antibiotic.[3][7]

  • Cefetamet Pivoxil: Another oral cephalosporin with broad-spectrum activity.[6]

  • Pivmecillinam: A penicillin antibiotic effective against Gram-negative bacteria.[2]

  • Adefovir Dipivoxil: An antiviral drug used to treat hepatitis B.[2]

The success of these drugs underscores the reliability and effectiveness of the POM prodrug approach in drug development.[9][10]

Experimental Workflow: Synthesis of a Pivoxil Prodrug

The following is a generalized, step-by-step protocol for the synthesis of a pivoxil prodrug from a parent drug containing a carboxylic acid.

Objective: To esterify a carboxylic acid-containing drug with chloromethyl 2,2-dimethylpropanoate (POM-Cl) to produce the corresponding POM prodrug.

Materials:

  • Parent drug with a carboxylic acid moiety

  • Pivaloyloxymethyl chloride (POM-Cl)[11]

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Protocol:

  • Salt Formation: Dissolve the parent drug in the anhydrous solvent. Add the base (typically 1.1 to 1.5 equivalents) and stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt of the drug.

  • Esterification: To the stirred suspension of the carboxylate salt, add POM-Cl (1.0 to 1.2 equivalents) dropwise.

  • Reaction Monitoring: Heat the reaction mixture if necessary (e.g., to 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure POM prodrug.

Visualization of the Prodrug Activation Pathway

prodrug_activation cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Target Tissue Prodrug Pivoxil Prodrug (Lipophilic) Active_Drug Active Drug (Hydrophilic) Prodrug->Active_Drug Esterase Hydrolysis Byproducts Pivalic Acid + Formaldehyde protection_workflow Start Alcohol (R-OH) Protected POM-Protected Alcohol (R-O-POM) Start->Protected Protection (NaH, POM-Cl) Intermediate Intermediate with Further Modifications Protected->Intermediate Further Synthetic Steps Deprotected Deprotected Alcohol (R-OH) Intermediate->Deprotected Deprotection (e.g., LiOH)

Sources

"Chloromethyl 2,2-dimethylbutanoate" literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Chloromethyl 2,2-dimethylbutanoate: Synthesis, Application, and Mechanistic Insights for Prodrug Development

Abstract

Chloromethyl 2,2-dimethylbutanoate is a pivotal chemical intermediate employed in pharmaceutical sciences as a reagent for creating pivaloyloxymethyl (POM) ester prodrugs. This strategy is a cornerstone of medicinal chemistry, designed to enhance the pharmacokinetic profiles of parent drug molecules, particularly those bearing carboxylic acid or phosphate functional groups. By transiently masking these polar moieties, the resulting POM-ester prodrugs exhibit increased lipophilicity, which facilitates improved oral bioavailability and cellular membrane permeability. Upon systemic absorption, these prodrugs undergo predictable enzymatic hydrolysis to release the active pharmaceutical ingredient (API) at the target site. This guide provides a comprehensive technical overview of Chloromethyl 2,2-dimethylbutanoate, detailing its physicochemical properties, laboratory-scale synthesis, and its application in prodrug design. Furthermore, it offers a deep dive into the in vivo bioactivation mechanism of POM-prodrugs and discusses the critical advantages and potential liabilities of this approach in modern drug development.

Introduction: The Prodrug Concept and the Role of the Pivaloyloxymethyl (POM) Moiety

The development of a successful therapeutic agent requires a delicate balance between potent pharmacological activity and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Many promising drug candidates fail to reach the clinic due to poor ADME profiles, such as low aqueous solubility, poor membrane permeability, or rapid pre-systemic metabolism. The prodrug approach is a well-established strategy to overcome these hurdles.[1]

A prodrug is a pharmacologically inert derivative of an active drug molecule that undergoes a chemical or enzymatic transformation in vivo to release the parent API.[2] Carrier-linked prodrugs, one of the most common classes, involve the covalent attachment of a labile promoiety to the active drug.[3] The Pivaloyloxymethyl (POM) group is a clinically validated promoiety used to form ester-based prodrugs that enhance the delivery of drugs containing carboxylic acid or phosphate groups.[4] By neutralizing the charge and increasing the lipid solubility of the parent drug, the POM moiety can dramatically improve oral absorption.[5]

Chloromethyl 2,2-dimethylbutanoate is the key alkylating agent used to attach this valuable promoiety. Its use has led to the successful development of numerous marketed drugs, including the antibiotic Pivampicillin (a prodrug of ampicillin) and the antiviral agent Adefovir Dipivoxil (a prodrug of adefovir).[4][5][6]

Physicochemical Properties and Characterization

Accurate characterization of Chloromethyl 2,2-dimethylbutanoate is essential for its effective use in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably established based on its chemical structure and data from close structural analogues like chloromethyl pivalate.

Key Physicochemical Data

The fundamental properties of Chloromethyl 2,2-dimethylbutanoate are summarized below.

PropertyValue / DescriptionSource
IUPAC Name chloromethyl 2,2-dimethylbutanoate-
CAS Number 67317-61-7[7]
Molecular Formula C₇H₁₃ClO₂[7]
Molecular Weight 164.63 g/mol [7]
Appearance Predicted: Colorless liquid[6]
Boiling Point Predicted: ~155-165 °C. (Analog chloromethyl pivalate: 139-141°C)[6]
Density Predicted: ~1.0 g/mL[6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water.[6]
Predicted XLogP 2.6[7]
Predicted Spectroscopic Profile

The structural identity of synthesized Chloromethyl 2,2-dimethylbutanoate can be confirmed using standard spectroscopic techniques. The following profile is predicted based on its structure and published data for the closely related chloromethyl pivalate.[6]

TechniquePredicted Spectral Features
¹H NMR (CDCl₃)δ 5.70 - 5.75 ppm (s, 2H, -O-CH₂ -Cl)δ 2.10 - 2.20 ppm (q, 2H, -CH₂ -CH₃)δ 1.15 - 1.25 ppm (s, 6H, -C(CH₃ )₂-)δ 0.85 - 0.95 ppm (t, 3H, -CH₂-CH₃ )
¹³C NMR (CDCl₃)δ ~175 ppm (-C =O)δ ~70 ppm (-O-C H₂-Cl)δ ~45 ppm (-C (CH₃)₂-)δ ~35 ppm (-C H₂-CH₃)δ ~25 ppm (-C(C H₃)₂-)δ ~9 ppm (-CH₂-C H₃)
IR Spectroscopy ~1760 cm⁻¹ (Strong, C=O ester stretch)~2850-3000 cm⁻¹ (C-H alkane stretch)~1100-1250 cm⁻¹ (C-O ester stretch)~650-750 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) M⁺ peak at m/z 164/166 (3:1 ratio for ³⁵Cl/³⁷Cl). Key fragments corresponding to loss of -Cl, -CH₂Cl, and the acyl group.

Synthesis and Purification

The most direct and widely adopted method for synthesizing chloromethyl esters is the Lewis acid-catalyzed reaction of an acyl chloride with a source of formaldehyde, typically paraformaldehyde.[5][6] This approach is efficient, scalable, and avoids the use of more hazardous reagents.

Reaction Mechanism and Workflow

The synthesis proceeds via the activation of the acyl chloride by the Lewis acid catalyst (e.g., ZnCl₂), followed by nucleophilic attack from formaldehyde generated by the depolymerization of paraformaldehyde. The use of a co-catalyst like thionyl chloride can further improve yields in industrial settings by scavenging residual water.[4]

G Figure 1: Synthesis Workflow for Chloromethyl 2,2-dimethylbutanoate cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product reagents Combine 2,2-Dimethylbutanoyl Chloride, Paraformaldehyde, and cat. ZnCl₂ reaction Heat mixture to 80 °C (2-4 hours) reagents->reaction workup Aqueous Wash (to remove ZnCl₂) reaction->workup purification Vacuum Distillation workup->purification Dry organic layer product Chloromethyl 2,2-dimethylbutanoate (Colorless liquid) purification->product

Figure 1: Synthesis Workflow for Chloromethyl 2,2-dimethylbutanoate.
Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from the established synthesis of chloromethyl pivalate.[6]

Materials:

  • 2,2-Dimethylbutanoyl chloride (1.0 eq)

  • Paraformaldehyde (1.0 eq)

  • Anhydrous Zinc Chloride (ZnCl₂, ~0.01 eq)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,2-dimethylbutanoyl chloride (1.0 eq), paraformaldehyde (1.0 eq), and a catalytic amount of anhydrous zinc chloride (0.01 eq).

  • Reaction: Heat the stirred mixture to 80 °C. The solid paraformaldehyde will gradually depolymerize and react. Maintain the temperature for 2-4 hours. Monitor the reaction progress by ¹H NMR analysis of an aliquot, observing the disappearance of the acyl chloride signal and the appearance of the product signals (especially the singlet at ~5.7 ppm).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Workup: Dilute the crude reaction mixture with a water-immiscible solvent like dichloromethane or diethyl ether. Wash the organic layer with cold water (2x) to remove the zinc chloride catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield Chloromethyl 2,2-dimethylbutanoate as a pure, colorless liquid.

Application in Prodrug Synthesis

The primary utility of Chloromethyl 2,2-dimethylbutanoate is to serve as an alkylating agent for carboxylic acids or phosphates, forming the corresponding POM-ester.

General Protocol for POM-Ester Synthesis

This procedure describes a standard method for esterifying a generic carboxylic acid-containing drug (Drug-COOH).

Materials:

  • Carboxylic acid-containing drug (Drug-COOH, 1.0 eq)

  • Chloromethyl 2,2-dimethylbutanoate (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • Salt Formation: Dissolve the Drug-COOH (1.0 eq) in the chosen solvent. Add the base (1.1 eq) and stir at room temperature for 15-30 minutes to form the carboxylate salt in situ.

  • Alkylation: Add Chloromethyl 2,2-dimethylbutanoate (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and any remaining salts.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the pure POM-prodrug.

In Vivo Bioactivation of POM Prodrugs

The clinical success of POM prodrugs hinges on their ability to remain stable in the gastrointestinal tract and bloodstream until they reach the target tissue, where they must be efficiently cleaved to release the active drug. This bioactivation is a two-step cascade mediated by ubiquitous esterase enzymes.[8][9]

Step 1: Enzymatic Hydrolysis: Non-specific esterases, abundant in the liver, plasma, and cytoplasm, recognize and hydrolyze the pivalate ester bond. This initial cleavage releases the relatively benign byproduct, 2,2-dimethylbutanoic acid, and generates a highly unstable hydroxymethyl ester intermediate.

Step 2: Spontaneous Chemical Decomposition: The hydroxymethyl intermediate rapidly and spontaneously decomposes, without the need for further enzymatic action. This chemical fragmentation releases the active drug (Drug-COOH) and one equivalent of formaldehyde.[10]

G Figure 2: In Vivo Bioactivation Cascade of a POM-Prodrug Prodrug POM-Prodrug (Lipophilic) Drug-COO-CH₂-O-CO-C(CH₃)₂Et Intermediate Unstable Intermediate Drug-COO-CH₂-OH Prodrug->Intermediate Esterase Hydrolysis p1 Prodrug:port->p1 ActiveDrug Active Drug Drug-COOH Intermediate->ActiveDrug Spontaneous Decomposition p2 Intermediate:port->p2 Byproduct1 Byproduct 1 HOOC-C(CH₃)₂Et Byproduct2 Byproduct 2 HCHO (Formaldehyde) p1->Byproduct1 2,2-Dimethylbutanoic Acid p2->Byproduct2 Formaldehyde

Figure 2: In Vivo Bioactivation Cascade of a POM-Prodrug.

Advantages and Limitations in Drug Development

The application of the POM-prodrug strategy offers significant benefits but also carries inherent risks that must be carefully evaluated during drug development.

AspectDetailed Insights & Rationale
Advantages Enhanced Oral Bioavailability: By masking polar carboxylic acids or phosphates, the POM moiety increases lipophilicity, facilitating passive diffusion across the gut wall and improving oral absorption.[4][11]Improved Cellular Permeation: The neutral, lipophilic nature of the prodrug allows for enhanced penetration of cellular membranes, which is critical for drugs targeting intracellular enzymes or receptors.[8]Protection from Pre-systemic Metabolism: The ester linkage can protect the parent drug from degradation or metabolism in the gastrointestinal tract before it can be absorbed.
Limitations & Liabilities Release of Formaldehyde: The unavoidable release of one equivalent of formaldehyde per promoiety is a significant toxicological concern due to its known carcinogenicity and reactivity.[10]Pivalic Acid-Induced Carnitine Depletion: The pivalate byproduct (or in this case, 2,2-dimethylbutanoate) is eliminated from the body as a carnitine conjugate. Long-term administration can lead to systemic carnitine deficiency, which can have metabolic consequences.Chemical Stability: The acyloxymethyl ester bond can be susceptible to premature chemical hydrolysis in certain formulation conditions or pH environments, leading to stability challenges.Variable Esterase Activity: The rate of prodrug activation can vary between individuals and tissues due to differences in esterase expression and activity, potentially leading to pharmacokinetic variability.

Conclusion

Chloromethyl 2,2-dimethylbutanoate is a highly effective and valuable reagent in the field of pharmaceutical development. It provides a reliable means to synthesize pivaloyloxymethyl (POM) prodrugs, a clinically validated strategy for surmounting significant pharmacokinetic barriers. The well-understood, two-step bioactivation mechanism, initiated by ubiquitous esterases, ensures the efficient release of the active drug in vivo. However, as a Senior Application Scientist, it is crucial to emphasize a holistic evaluation. While the benefits of enhanced bioavailability and cell permeability are compelling, the toxicological risks associated with the release of formaldehyde and the potential for carnitine depletion from the pivalate-like byproduct must be rigorously assessed in non-clinical safety studies. The decision to employ a POM-prodrug strategy should be data-driven, weighing the potential for a dramatically improved therapeutic index against these inherent liabilities.

References

  • Production of chloromethyl pivalate. (1993).
  • Bioactivation of ester prodrugs oseltamivir, adefovir dipivoxil, and dabigatran etexilate. ResearchGate. [Link]

  • What is the mechanism of Pivampicillin? (2024). Patsnap Synapse. [Link]

  • Phosphonate prodrugs: an overview and recent advances. PMC. [Link]

  • What is the mechanism of Adefovir Dipivoxil? (2024). Patsnap Synapse. [Link]

  • What is Adefovir Dipivoxil used for? (2024). Patsnap Synapse. [Link]

  • Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. (2006). Science Alert. [Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. (2015). PMC. [Link]

  • Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2). PubChemLite. [Link]

  • Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. (2023). ACS Publications. [Link]

  • Pivaloyloxymethyl – Knowledge and References. Taylor & Francis. [Link]

  • Pivaloyloxymethyl (POM). Wikipedia. [Link]

  • HEPSERA (adefovir dipivoxil) Tablets. (2006). accessdata.fda.gov. [Link]

  • Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. (2023). PMC. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2014). Chemical Reviews. [Link]

  • Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. (2022). RSC Publishing. [Link]

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. (2020). Oriental Journal of Chemistry. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2025). SCIRP. [Link]

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The Pivotal Role of Chloromethyl 2,2-dimethylbutanoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and complex molecule synthesis, the strategic manipulation of functional groups is paramount. Overcoming challenges such as poor aqueous solubility, low bioavailability, and off-target reactivity is a constant battle. This technical guide delves into the chemistry and application of Chloromethyl 2,2-dimethylbutanoate, a reagent of significant utility in modern organic synthesis. Known interchangeably as Chloromethyl pivalate or by its acronym POM-Cl, this molecule is the linchpin for the introduction of the pivaloyloxymethyl (POM) protecting group. The transformation of a promising drug candidate into a viable therapeutic often hinges on overcoming pharmacokinetic hurdles, particularly poor oral bioavailability. The chloromethyl pivalate, or pivoxil, prodrug strategy is a well-established and highly effective approach to enhance the oral absorption of drugs containing polar functional groups, such as carboxylic acids and phosphates.[1] This is achieved by masking these hydrophilic moieties with the lipophilic pivaloyloxymethyl (POM) group, thereby increasing the molecule's permeability across the gastrointestinal membrane.[1] We will explore its synthesis, physicochemical properties, and, most critically, its dual role as both a robust protecting group and a key component in the design of bioreversible prodrugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the POM group in their synthetic endeavors.

Physicochemical Properties and Handling

Chloromethyl 2,2-dimethylbutanoate is a versatile and highly useful reagent in organic synthesis, valued primarily for its role as a robust alkylating agent.[1] Its structure features a reactive chloromethyl group (-CH2Cl) adjacent to an ester linkage, which is sterically shielded by the bulky, neopentyl-like pivalate (tert-butoxycarbonyl) group.[1] This unique combination of reactivity and steric hindrance makes it an excellent electrophile for introducing the pivaloyloxymethyl (POM) group.[1]

PropertyValueSource
IUPAC Name chloromethyl 2,2-dimethylpropanoate[1]
Synonyms Chloromethyl pivalate, POM-Cl, Pivaloyloxymethyl chloride[2][3]
CAS Number 18997-19-8[4][5]
Molecular Formula C6H11ClO2[1][5]
Molecular Weight 150.60 g/mol [5]
Appearance Colorless, transparent liquid[2][5]
Boiling Point Not explicitly stated, but it is a liquid at room temperature.[5]
Refractive Index 1.42[5]
Purity Min. 99.0% (GC)[5]

Safety and Handling:

Chloromethyl 2,2-dimethylbutanoate is a flammable liquid and vapor.[3] It is also corrosive and can cause severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation.[6] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9]

Synthesis of Chloromethyl 2,2-dimethylbutanoate

The most prevalent and established method for the synthesis of Chloromethyl 2,2-dimethylbutanoate involves the reaction of pivaloyl chloride with a source of formaldehyde, typically paraformaldehyde.[2] This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or an industrial solvent-free method may utilize thionyl chloride as a co-catalyst.[2]

The Lewis acid catalyst activates the pivaloyl chloride, rendering it more susceptible to nucleophilic attack by formaldehyde, which is generated from the depolymerization of paraformaldehyde.[2] The solvent-free industrial method with a thionyl chloride co-catalyst is advantageous as the thionyl chloride reacts with any residual water in the paraformaldehyde, suppressing the formation of pivalic acid as a byproduct and leading to high-purity product in high yields.[2]

Synthesis_of_POM_Cl Pivaloyl_Chloride Pivaloyl Chloride Reaction Pivaloyl_Chloride->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Catalyst Lewis Acid (e.g., ZnCl₂) or Thionyl Chloride Co-catalyst Catalyst->Reaction Catalyzes POM_Cl Chloromethyl 2,2-dimethylbutanoate (POM-Cl) Reaction->POM_Cl

Figure 1: General synthetic scheme for Chloromethyl 2,2-dimethylbutanoate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on the Lewis acid-catalyzed reaction with paraformaldehyde.[2]

Materials:

  • Pivaloyl chloride

  • Paraformaldehyde

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add paraformaldehyde (1.1 equivalents) and a catalytic amount of anhydrous zinc chloride (0.05 equivalents).

  • Suspend the solids in anhydrous dichloromethane.

  • Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude Chloromethyl 2,2-dimethylbutanoate.

  • The product can be further purified by vacuum distillation to obtain a colorless, transparent liquid.[2]

Applications in Organic Synthesis

The utility of Chloromethyl 2,2-dimethylbutanoate stems from its ability to introduce the pivaloyloxymethyl (POM) group, which serves two primary functions: as a protecting group for various functionalities and as a promoiety in prodrug design.[1][10]

The POM Group as a Protecting Group

In complex total synthesis, the selective protection and deprotection of functional groups is a critical strategy. The POM group is particularly effective for the protection of alcohols, carboxylic acids, and amines.[11] The steric bulk of the pivaloyl moiety confers stability to the protected functional group under a variety of reaction conditions.[11]

The introduction of the POM group typically proceeds via a nucleophilic substitution reaction where a heteroatom nucleophile (e.g., from an alcohol or a carboxylate) attacks the electrophilic chloromethyl carbon of POM-Cl, displacing the chloride ion.[1]

POM_Protection Substrate R-XH (e.g., Alcohol, Carboxylic Acid) Deprotonation Substrate->Deprotonation + Base Base Base (e.g., DIPEA, NaH) POM_Cl Chloromethyl 2,2-dimethylbutanoate (POM-Cl) Nucleophilic_Attack POM_Cl->Nucleophilic_Attack Protected_Substrate R-X-CH₂-O-Piv (POM-protected substrate) Byproduct Base·HCl Deprotonation->Nucleophilic_Attack Nucleophilic_Attack->Protected_Substrate Nucleophilic_Attack->Byproduct

Figure 2: General mechanism for the introduction of the POM protecting group.

Deprotection of the POM group can be achieved under specific conditions, often involving enzymatic or mild acidic hydrolysis, which adds to its versatility in multi-step synthesis.[12]

The POM Group in Prodrug Design

A significant application of Chloromethyl 2,2-dimethylbutanoate is in the field of medicinal chemistry for the development of prodrugs.[1][10] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[13]

The POM group is particularly effective at masking polar, ionizable groups like carboxylic acids and phosphates, which often lead to poor membrane permeability and low oral bioavailability.[1][14] By converting these hydrophilic groups into a more lipophilic POM ester, the prodrug can more readily diffuse across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[1][10]

Once absorbed and inside the cell, the POM ester is designed to be cleaved by ubiquitous intracellular enzymes, such as esterases, to release the active drug.[10] This enzymatic cleavage is a key feature of the POM prodrug strategy, as it allows for the targeted release of the drug at its site of action.

POM_Prodrug_Activation Prodrug Drug-X-POM (Lipophilic Prodrug) Cleavage Prodrug->Cleavage Enzymatic Cleavage Esterases Intracellular Esterases Esterases->Cleavage Intermediate [Drug-X-CH₂-OH] (Unstable Intermediate) Spontaneous_Decomposition Intermediate->Spontaneous_Decomposition Spontaneous Decomposition Active_Drug Drug-XH (Active Drug) Byproducts Formaldehyde + Pivalic Acid Cleavage->Intermediate Spontaneous_Decomposition->Active_Drug Spontaneous_Decomposition->Byproducts

Figure 3: In vivo activation of a POM-containing prodrug.

Clinically successful examples of POM prodrugs include pivampicillin, adefovir dipivoxil, and cefditoren pivoxil, which demonstrate the broad applicability of this approach in improving the therapeutic efficacy of various drug classes.[10]

Conclusion

Chloromethyl 2,2-dimethylbutanoate is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to introduce the sterically hindered and electronically stable pivaloyloxymethyl (POM) group has found widespread application in both complex molecule synthesis and pharmaceutical development. As a protecting group, the POM moiety offers robust protection for a range of functional groups, with the advantage of orthogonal deprotection strategies. In medicinal chemistry, the use of POM-Cl to create prodrugs has proven to be a highly effective strategy for enhancing the oral bioavailability of drugs with otherwise poor pharmacokinetic profiles. A thorough understanding of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage the full potential of this invaluable synthetic tool.

References

  • Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. NY: J. Wiley.
  • Perrone, P., et al. (2013). Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides. ACS Medicinal Chemistry Letters, 4(11), 1063-1067.
  • CP Lab Safety. (n.d.). Chloromethyl Pivalate, [Amino-Protecting Agent], 25g, Each. Retrieved from [Link]

  • Hutchinson, I., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of Medicinal Chemistry, 45(4), 744-747.

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Methodological & Application

The Rationale for 2,2-Dimethylbutanoyloxymethyl (DMBOM) Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chloromethyl 2,2-dimethylbutanoate in the Synthesis of Advanced Acyloxyalkyl Prodrugs

The delivery of highly polar therapeutic payloads—such as phosphonates, carboxylic acids, and certain amines—is frequently hindered by poor membrane permeability and low oral bioavailability. To overcome this, medicinal chemists employ acyloxyalkyl prodrug strategies to mask polar functional groups, increasing lipophilicity and facilitating cellular uptake.

While the pivaloyloxymethyl (POM) group is an industry standard, it often suffers from premature hydrolysis by non-specific plasma esterases, preventing the drug from reaching its systemic target. Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) offers a sophisticated structural upgrade. By introducing a 2,2-dimethylbutanoyloxymethyl (DMBOM) promoiety, the quaternary carbon is extended with an ethyl group rather than a methyl group.

The Causality of Steric Tuning: This seemingly minor addition of a single methylene unit drastically increases the steric shield around the ester carbonyl. Because plasma carboxylesterases require direct access to this carbonyl to initiate hydrolysis, the added steric bulk significantly decreases the enzyme's catalytic efficiency ( kcat​/Km​ ). Consequently, DMBOM prodrugs exhibit vastly prolonged circulation half-lives in human plasma while retaining the ability to be rapidly cleaved once internalized by target cells[1].

Mechanistic Insights: Activation and Cleavage Kinetics

The therapeutic efficacy of a DMBOM prodrug relies on a self-immolative activation cascade. The prodrug remains stable in the extracellular environment. Upon cellular entry, intracellular esterases hydrolyze the sterically hindered ester. This cleavage event is the rate-limiting step.

Once the ester is hydrolyzed, the resulting hydroxymethyl intermediate is thermodynamically highly unstable. It undergoes rapid, spontaneous elimination, releasing the active drug payload alongside formaldehyde and 2,2-dimethylbutanoic acid as benign metabolites.

Activation Prodrug DMBOM Prodrug (Systemic Circulation) Enzyme Intracellular Esterases (Hydrolysis) Prodrug->Enzyme Intermediate Hydroxymethyl Intermediate (Highly Unstable) Enzyme->Intermediate Cleaves ester bond Acid 2,2-Dimethylbutanoic Acid (Metabolite) Enzyme->Acid Released Drug Active Drug Payload (Target Engagement) Intermediate->Drug Spontaneous elimination Formaldehyde Formaldehyde (Metabolite) Intermediate->Formaldehyde Released

Mechanism of DMBOM prodrug activation via esterase hydrolysis and spontaneous elimination.

Comparative Pharmacokinetic Data

The impact of the acyl chain's steric bulk on plasma stability is profound. The data below illustrates the half-life extension achieved when transitioning from standard acetoxymethyl or POM groups to the DMBOM promoiety in phosphonate-based BTN3A1 ligands[1].

PromoietyChemical StructureSteric BulkHuman Plasma Half-Life ( t1/2​ )
Acetoxymethyl (AM) -CH₂-O-CO-CH₃Minimal< 15 min
Pivaloyloxymethyl (POM) -CH₂-O-CO-C(CH₃)₃High~ 45 - 60 min
2,2-Dimethylbutanoyloxymethyl (DMBOM) -CH₂-O-CO-C(CH₃)₂(CH₂CH₃)Very High> 12 hours

Experimental Methodologies: A Self-Validating Workflow

Direct alkylation with chloromethyl 2,2-dimethylbutanoate can be sluggish due to the poor leaving-group ability of the chloride ion combined with the reagent's steric bulk. To ensure high yields and chemoselectivity, the workflow relies on an in situ Finkelstein halogen exchange and the thermodynamic driving force of silver salt precipitation[2].

Workflow Step1 Finkelstein Reaction Chloromethyl Reagent + NaI Yields Iodomethyl Intermediate Step3 Alkylation (0°C to RT) Combine Intermediates Precipitates AgI Step1->Step3 Step2 Salt Formation Drug Payload + Ag2CO3 Yields Silver Salt Step2->Step3 Step4 Workup & Purification Filter Celite, RP-HPLC Yields DMBOM Prodrug Step3->Step4

Experimental workflow for DMBOM prodrug synthesis utilizing in situ halogen exchange.

Protocol A: In Situ Preparation of Iodomethyl 2,2-dimethylbutanoate

Causality: Converting the chloromethyl ester to an iodomethyl ester drastically accelerates the subsequent nucleophilic substitution, allowing the reaction to proceed at lower temperatures and preventing the degradation of sensitive drug payloads.

  • Dissolve chloromethyl 2,2-dimethylbutanoate (1.5 eq) in anhydrous acetone or acetonitrile under an argon atmosphere.

  • Add anhydrous Sodium Iodide (NaI, 3.0 eq).

  • Stir the mixture at 40°C for 2 hours.

  • Self-Validation Checkpoint: The initially clear solution will become cloudy, and a fine white precipitate of Sodium Chloride (NaCl) will form. This visual cue confirms successful halogen exchange.

  • Filter the NaCl salt under inert conditions, or utilize the suspension directly in Protocol B if the solvent is compatible.

Protocol B: O-Alkylation of Phosphonic or Carboxylic Acids

Causality: Silver carbonate is utilized as the base because the formation of insoluble Silver Iodide (AgI) acts as a massive thermodynamic sink, pulling the alkylation reaction to completion even with sterically hindered substrates.

  • Dissolve the free carboxylic or phosphonic acid payload (1.0 eq) in anhydrous THF or acetonitrile.

  • Add Silver Carbonate (Ag₂CO₃, 0.6 eq for mono-acids; 1.2 eq for di-acids) and stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The suspension will change in texture and color as the silver salt of the drug is generated.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dropwise, add the iodomethyl 2,2-dimethylbutanoate solution generated in Protocol A.

  • Critical Step: Wrap the reaction flask in aluminum foil to protect the light-sensitive silver salts. Stir for 12–16 hours, allowing the mixture to gradually warm to room temperature.

  • Self-Validation Checkpoint: A heavy, pale-yellow precipitate of Silver Iodide (AgI) will accumulate at the bottom of the flask, indicating successful displacement of the iodine by the drug payload.

  • Filter the mixture through a pad of Celite to remove the AgI precipitate. Concentrate the filtrate in vacuo and purify via RP-HPLC.

Protocol C: N-Alkylation of Indoles and Amines (e.g., Tryptamines)

For amine-bearing drugs (such as psilocin analogs), direct alkylation can lead to quaternary ammonium salts. Chemoselective protection is required[2].

  • Protect primary/secondary amines using a suitable protecting group (e.g., Cbz via 1-Cbz-imidazole).

  • Dissolve the protected substrate in anhydrous DMF/THF and cool to -50°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 15 minutes.

  • Self-Validation Checkpoint: The evolution of hydrogen gas (visible bubbling) confirms the deprotonation of the target nitrogen.

  • Add iodomethyl 2,2-dimethylbutanoate (1.5 eq) and stir for 2–5 hours, warming to room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

Troubleshooting & Process Optimization

  • Moisture Sensitivity: Chloromethyl 2,2-dimethylbutanoate is highly susceptible to hydrolysis. Exposure to ambient moisture will degrade the reagent into formaldehyde, HCl, and 2,2-dimethylbutanoic acid. Always store the reagent under argon at 4°C and utilize strictly anhydrous solvents.

  • Base Selection Alternatives: If silver salts are incompatible with the drug payload (e.g., molecules prone to oxidation), N,N-Diisopropylethylamine (DIEA) or Cesium Carbonate (Cs₂CO₃) can be substituted. However, these reactions will require the strictly purified iodomethyl reagent and longer reaction times (up to 48 hours) at elevated temperatures (40–60°C).

  • Chemoselectivity Issues: When modifying molecules with multiple nucleophilic sites (e.g., a compound with both a carboxylate and a phenol), the Finkelstein-enhanced protocol (Protocol A + B) heavily favors the more nucleophilic carboxylate/phosphonate, often achieving >90% regioselectivity without the need for phenol protection.

References

  • Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand ACS Medicinal Chemistry Letters (2024). Umed Singh, Girija Pawge, Sarita Rani, Chia-Hung Christine Hsiao, David F. Wiemer, Andrew J. Wiemer. URL:[Link]

  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines ChemRxiv (2024). Judith Stirn, Christian D. Klein. URL:[Link]

Sources

Advanced HPLC Methodologies for the Analysis of Chloromethyl 2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Protocol

Introduction & Scientific Context

Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7), often referred to as chloromethyl neohexanoate, is a highly reactive alkylating agent widely utilized in the pharmaceutical industry to synthesize acyloxyalkyl prodrugs[1]. By masking polar functional groups (such as carboxylic acids or NH-acidic moieties), this linker significantly enhances the lipophilicity and oral bioavailability of active pharmaceutical ingredients (APIs).

However, analyzing this intermediate via High-Performance Liquid Chromatography (HPLC) presents two distinct analytical challenges:

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated -system. Its UV absorbance is restricted to the weak transition of the ester carbonyl, necessitating low-wavelength UV detection or universal detection techniques[2].

  • Hydrolytic Lability: Acyloxymethyl esters are designed to undergo rapid enzymatic cleavage in vivo[1], but they are also chemically labile in vitro. In unbuffered or basic aqueous media, the chloromethyl group undergoes rapid nucleophilic attack by water, leading to on-column degradation[3].

This application note details two orthogonal, self-validating HPLC methods designed to overcome these challenges: a robust HPLC-UV method for routine purity assessment, and an HPLC-CAD (Charged Aerosol Detection) method for comprehensive mass-balance and impurity profiling.

Physicochemical Properties
ParameterValue / Description
Chemical Name Chloromethyl 2,2-dimethylbutanoate
CAS Number 67317-61-7
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
UV ~205–210 nm (Ester carbonyl)
Volatility Semi-volatile (requires optimized detector temperatures)

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to design methods where the chemistry of the analyte dictates the instrumental parameters.

1. Suppressing Hydrolysis via pH Control: Chloromethyl esters degrade via a hemiacetal intermediate into formaldehyde, hydrochloric acid, and the corresponding carboxylic acid (2,2-dimethylbutanoic acid)[3]. To prevent this during the chromatographic run, the aqueous mobile phase must be strictly acidified (pH ~2.5 - 3.0) using 0.1% Formic Acid or 0.05% Phosphoric Acid. The excess protons suppress the ionization of water, drastically reducing its nucleophilicity and stabilizing the ester linkage.

2. Anhydrous Sample Preparation: A common pitfall in analyzing reactive linkers is using aqueous diluents. If dissolved in a standard 50:50 Water:Acetonitrile mixture, the analyte will degrade in the autosampler vial, leading to failing system suitability (RSD > 2.0%) and artificial impurity peaks. Causality: Samples must be prepared in 100% anhydrous Acetonitrile (ACN) to ensure a self-validating, stable sequence.

3. Detector Selection (UV vs. CAD): While UV at 210 nm is accessible, it is susceptible to severe baseline drift during gradient elution due to changes in the refractive index of the mobile phase. Charged Aerosol Detection (CAD) offers a universal, mass-based response that is independent of the analyte's chemical structure[4]. However, because chloromethyl 2,2-dimethylbutanoate is semi-volatile, the CAD evaporation temperature must be lowered (e.g., 35°C) to prevent the analyte from evaporating along with the mobile phase[5].

Hydrolysis A Chloromethyl 2,2-dimethylbutanoate C Hemiacetal Intermediate (Unstable) A->C Hydrolysis B Aqueous Media (H2O / OH-) B->C D 2,2-Dimethylbutanoic Acid + Formaldehyde + HCl C->D Spontaneous Decomposition

Fig 1: Hydrolytic degradation pathway of chloromethyl esters in aqueous media.

Experimental Protocols

Method A: Routine Purity by HPLC-UV (210 nm)

This method is optimized for high-throughput Quality Control (QC) environments where CAD may not be available.

Chromatographic Conditions:

  • Column: Waters SunFire C18, 150 × 4.6 mm, 3.5 µm (Fully endcapped to prevent silanol interactions).

  • Column Temperature: 30°C

  • Mobile Phase A: 0.05% Phosphoric Acid in Milli-Q Water

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (Reference wavelength: Off)

  • Sample Diluent: 100% Anhydrous Acetonitrile

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
2.07030Isocratic hold
12.01090Linear
15.01090Wash
15.17030Re-equilibration
20.07030End
Method B: Orthogonal Profiling by HPLC-CAD

This method is ideal for detecting non-UV active impurities (e.g., aliphatic starting materials or polymeric byproducts) and ensuring absolute mass balance[2].

Chromatographic Conditions:

  • Column: Thermo Scientific Acclaim C18, 150 × 4.6 mm, 3.0 µm

  • Column Temperature: 30°C

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Volatile buffer required for CAD)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Detection: Charged Aerosol Detector (CAD)

  • CAD Evaporation Temp: 35°C (Critical: Higher temperatures will volatilize the analyte)[5]

  • Data Collection Rate: 10 Hz

Fig 2: Parallel analytical workflow emphasizing anhydrous sample handling.

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the analytical sequence must be self-validating. Because the analyte is chemically labile, the system suitability criteria must include a "Bracketted Standard" at the end of the run to prove that no degradation occurred inside the autosampler over the sequence duration.

Table: System Suitability Requirements

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision RSD 1.0% (n=6)Ensures pump stability and consistent column re-equilibration.
Peak Area Precision RSD 2.0% (n=6)Verifies autosampler precision and confirms the absence of analyte degradation in the diluent.
Tailing Factor ( ) 0.8 1.5Indicates proper secondary interaction suppression by the acidic mobile phase.
Recovery of Bracketed Std 98.0% – 102.0%Injected at the end of the sequence; proves the sample remained stable in 100% ACN for >12 hours.

Troubleshooting & Best Practices

  • Observation: Peak splitting or a distinct shoulder forming on the main peak.

    • Root Cause: On-column hydrolysis. The analyte is partially degrading into 2,2-dimethylbutanoic acid as it travels down the column.

    • Solution: Verify the pH of Mobile Phase A. Ensure fresh preparation of the acidic modifier (Formic or Phosphoric acid). Check the column for voiding.

  • Observation: Low or inconsistent response in the CAD detector.

    • Root Cause: Analyte volatilization. Chloromethyl 2,2-dimethylbutanoate is semi-volatile[5].

    • Solution: Lower the CAD evaporation tube temperature to 35°C or ambient. Ensure the nitrogen carrier gas pressure is stable (typically ~35 psi).

  • Observation: Drifting baseline in the UV 210 nm chromatogram.

    • Root Cause: Absorbance differences between Water and Acetonitrile at low wavelengths.

    • Solution: This is expected. Integrate using a baseline-hold or tangent-skim approach. Alternatively, switch to Method B (CAD) which is immune to optical baseline drift[4].

References

  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). AnalyteGuru, Thermo Fisher Scientific.[URL: https://www.thermofisher.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[URL: https://www.chromatographyonline.com/view/charged-aerosol-detection-pharmaceutical-analysis-overview-0]
  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega.[URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09890]
  • An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia: Formulation Development and In Vitro/In Vivo Evaluation. MDPI Pharmaceutics.[URL: https://www.mdpi.com/1999-4923/15/1/116]
  • Charged aerosol detector. Wikipedia, The Free Encyclopedia.[URL: https://en.wikipedia.org/wiki/Charged_aerosol_detector]

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Gas chromatography-mass spectrometry (GC-MS) of "Chloromethyl 2,2-dimethylbutanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chloromethyl 2,2-dimethylbutanoate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Chloromethyl 2,2-dimethylbutanoate

Chloromethyl 2,2-dimethylbutanoate (C₇H₁₃ClO₂) is a halogenated ester of significant interest in synthetic chemistry and pharmaceutical development. As a member of the chloromethyl ester class, it serves as a reactive intermediate, but its potential presence as a residual impurity in active pharmaceutical ingredients (APIs) necessitates highly sensitive and specific analytical methods for its detection and quantification. These compounds are often classified as potential genotoxic impurities (PGIs) due to their alkylating capabilities, making their control a critical aspect of drug safety and regulatory compliance.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. Its capacity to separate volatile and semi-volatile compounds with high resolution, coupled with the definitive structural elucidation provided by mass spectrometry, makes it an indispensable tool for trace-level analysis in complex matrices.[1][4][5] This application note provides a comprehensive, field-proven protocol for the robust analysis of Chloromethyl 2,2-dimethylbutanoate, grounded in the principles of analytical excellence and scientific integrity.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties governs the development of any robust analytical method.

  • Molecular Formula: C₇H₁₃ClO₂[6]

  • Molecular Weight: 164.63 g/mol [7]

  • Structure: alt text

    (Image Source: PubChem CID 14459666)

  • Analytical Implications: The compound's ester functionality and alkyl halide group, combined with a relatively low molecular weight, confer sufficient volatility and thermal stability for GC analysis. The presence of a chlorine atom is a key feature for mass spectrometric identification, as it produces a characteristic isotopic pattern (³⁵Cl/³⁷Cl) that aids in confirmation.

Core Protocol: GC-MS Analysis

This protocol is designed as a self-validating system, where the synergy between sample preparation, instrument parameters, and data analysis ensures trustworthy and reproducible results.

Part 1: Sample Preparation - The Foundation of Accuracy

The objective of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[8][9][10]

Protocol: Direct Liquid Injection

This method is suitable for analyzing the compound in a relatively clean matrix, such as a final drug substance or a reaction mixture.

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is soluble and that is compatible with the GC column. Dichloromethane or Hexane are excellent first choices.[8][11] Avoid non-volatile solvents or water.[8][11]

  • Standard Preparation:

    • Accurately prepare a stock solution of Chloromethyl 2,2-dimethylbutanoate at approximately 1 mg/mL.

    • Perform serial dilutions to create a set of calibration standards. For trace analysis, a range of 0.1 µg/mL to 10 µg/mL is recommended.

  • Sample Preparation:

    • Accurately weigh the sample matrix (e.g., 10-20 mg of API) into a clean glass vial.

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL) to dissolve the sample.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filtration: Ensure samples are free from particulates by filtering through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.[8][11] This step is critical to prevent contamination of the injector and column.[11]

Part 2: Instrumental Analysis - The Engine of Separation and Detection

The following parameters are optimized for a standard single quadrupole GC-MS system and serve as a robust starting point for method development. These settings are based on established EPA methodologies for volatile organic compounds and alkyl halides.[12][13][14][15][16][17]

Table 1: GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
GC ColumnDB-624 or equivalent (6% Cyanopropylphenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thicknessA mid-polarity column provides excellent selectivity for halogenated compounds and resolves them from common process solvents.[1][18]
Carrier GasHelium at a constant flow rate of 1.2 mL/minProvides optimal efficiency and is inert.[17][19]
Injector Type & ModeSplitlessMaximizes sensitivity for trace-level analysis. A 1-minute splitless time is recommended.[19]
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Oven ProgramInitial: 50 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 minA controlled temperature ramp ensures sharp peaks and good separation from other volatile components.[19]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces reproducible, library-searchable mass spectra with characteristic fragmentation.[4][5]
Mass AnalyzerQuadrupole
Acquisition ModeFull ScanScan from m/z 45 to 250. This range captures the expected fragments and the molecular ion while avoiding solvent interference at lower masses.
MS Source Temperature230 °CMaintains the analyte in the gas phase and promotes efficient ionization.[19]
MS Transfer Line Temp280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[19]
Visualization of the Analytical Workflow

The entire process, from sample receipt to final data, follows a logical and systematic path to ensure data integrity.

GCMS_Workflow Figure 1: GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Weigh Weigh Sample Matrix Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject into GC-MS Vial->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Acquire Acquire Data Detect->Acquire Identify Identify Peak (RT & Spectrum) Acquire->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for the GC-MS analysis of Chloromethyl 2,2-dimethylbutanoate.

Expected Results and Data Interpretation

Chromatographic Profile

Under the conditions specified, Chloromethyl 2,2-dimethylbutanoate will elute as a sharp, symmetrical peak. The exact retention time (RT) is instrument-specific but will be highly reproducible on a calibrated system.

Mass Spectrum and Fragmentation Pattern

The mass spectrum provides a unique chemical fingerprint for identification. The fragmentation of Chloromethyl 2,2-dimethylbutanoate under EI is predictable and governed by established principles of mass spectrometry, including the stability of resulting carbocations and the cleavage at functional groups.[20][21][22]

Table 2: Predicted Mass Fragments and Interpretation

m/z (Mass-to-Charge)Proposed Fragment IonInterpretation
164 / 166[C₇H₁₃³⁵ClO₂]⁺ / [C₇H₁₃³⁷ClO₂]⁺Molecular Ion (M⁺) . The presence of the M+2 peak at ~1/3 the abundance of the M⁺ peak is definitive evidence of one chlorine atom. This ion may be low in abundance due to instability.
129[M - Cl]⁺Loss of a chlorine radical (•Cl). A common fragmentation pathway for alkyl chlorides.
115[C₆H₁₁O]⁺Base Peak (Expected) . Alpha cleavage resulting in the loss of the chloromethoxy radical (•OCH₂Cl). This forms the stable 2,2-dimethylbutanoyl cation, which is likely to be the most abundant ion.
87[C₄H₇O]⁺Loss of an ethyl group (•C₂H₅) from the m/z 115 fragment.
57[C₄H₉]⁺Fragmentation of the alkyl chain, corresponding to a tert-butyl cation.
49 / 51[CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺Cleavage of the ester bond to form the chloromethyl cation. The isotopic signature further confirms the presence of chlorine.
Visualization of the Fragmentation Pathway

The fragmentation process can be visualized to better understand the origin of the key ions observed in the mass spectrum.

Caption: Key fragmentation routes for Chloromethyl 2,2-dimethylbutanoate under EI.

Conclusion

This application note provides a detailed, robust, and scientifically grounded protocol for the analysis of Chloromethyl 2,2-dimethylbutanoate by GC-MS. By explaining the causality behind experimental choices—from solvent selection to specific instrument parameters—this guide empowers researchers, scientists, and drug development professionals to implement a reliable method for the control of this potential impurity. The combination of a well-defined analytical workflow, predictable fragmentation patterns, and adherence to established quality control principles ensures the generation of high-quality, defensible data critical for research, development, and regulatory submission.

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  • National Center for Biotechnology Information. Methyl 2,2-dimethylbutanoate. PubChem Compound Summary for CID 522750. Available at: [Link].

  • StudySmarter. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link].

  • ResearchGate. (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. Available at: [Link].

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link].

  • National Institute of Standards and Technology. Butane, 2,2-dimethyl-. In NIST Chemistry WebBook. Available at: [Link].

  • National Institute of Standards and Technology. Butane, 2,2-dimethyl-. In NIST Chemistry WebBook. Available at: [Link].

Sources

Application Note: Chloromethyl 2,2-Dimethylbutanoate in Acyloxyalkyl Prodrug Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of acyloxyalkyl prodrugs is a cornerstone strategy in medicinal chemistry for overcoming poor oral bioavailability, low membrane permeability, and suboptimal pharmacokinetic profiles. Chloromethyl 2,2-dimethylbutanoate (often referred to as chloromethyl neohexanoate) serves as an advanced derivatization reagent in this domain. While chloromethyl pivalate (POM-Cl) is the traditional industry standard, substituting the pivalate group with a 2,2-dimethylbutanoate moiety introduces a critical ethyl branch. This guide details the mechanistic rationale, physicochemical data, and self-validating protocols for utilizing chloromethyl 2,2-dimethylbutanoate to synthesize highly optimized prodrugs.

Mechanistic Rationale: The 2,2-Dimethylbutanoate Advantage

The primary goal of derivatizing a polar functional group (such as a carboxylic acid, phosphate, or secondary amine) is to mask its hydrogen-bonding potential, thereby increasing the partition coefficient (LogP) and facilitating passive transcellular absorption.

However, the success of a prodrug depends entirely on its bioconversion rate. If the prodrug is cleaved too rapidly by non-specific plasma esterases, it will not reach its target tissue; if cleaved too slowly, it may be excreted before releasing the active pharmaceutical ingredient (API).

By utilizing chloromethyl 2,2-dimethylbutanoate, chemists introduce an additional methylene unit compared to standard pivalate reagents. This subtle increase in steric hindrance around the ester carbonyl slows down the nucleophilic attack by plasma esterases 1. Consequently, this derivatization allows drug development professionals to fine-tune the systemic half-life and modify the pharmacodynamic profile of the resulting compound without altering the core efficacy of the API 1.

Physicochemical Profile

To ensure reproducibility and accurate stoichiometric calculations, the quantitative properties of the reagent are summarized below:

PropertyQuantitative Value / Description
Chemical Name Chloromethyl 2,2-dimethylbutanoate
CAS Number 67317-61-7
Molecular Formula C7H13ClO2
Monoisotopic Mass 164.06041 Da 2
Reactivity Type SN2 Alkylating Agent
Primary Application Synthesis of acyloxyalkyl prodrugs
Target Functional Groups Carboxylic acids (-COOH), Amines (-NH), Phosphates

Reaction Pathway & Bioconversion

The derivatization relies on a bimolecular nucleophilic substitution (SN2). Because the chlorine atom is a mediocre leaving group for bulky substrates, a Finkelstein halogen-exchange reaction is employed in situ using Sodium Iodide (NaI) 3. This generates a highly reactive iodomethyl intermediate, drastically lowering the activation energy for the nucleophilic attack [[4]]().

Fig 1. Derivatization workflow and in vivo enzymatic cleavage of the acyloxyalkyl prodrug.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and built-in Quality Control (QC) steps guarantee verifiable success before proceeding to downstream assays.

Protocol A: Esterification of Carboxylic Acid Therapeutics

This protocol masks a polar carboxylic acid to form an ester prodrug.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the carboxylic acid API (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It effectively solvates cations but leaves the carboxylate anion relatively "naked" and highly nucleophilic, accelerating the SN2 reaction.

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Causality: While K₂CO₃ can be used, the larger ionic radius of the Cs⁺ cation results in weaker ion-pairing with the carboxylate, maximizing the nucleophilicity of the oxygen atom.

  • Catalyst Introduction: Add Sodium Iodide (NaI, 0.2 eq) to the reaction mixture.

    • Causality: NaI acts as a catalyst for the Finkelstein reaction, converting the chloromethyl reagent into a transient, highly reactive iodomethyl intermediate 3.

  • Alkylating Agent Addition: Cool the mixture to 0°C. Dropwise, add chloromethyl 2,2-dimethylbutanoate (1.2 eq).

    • Causality: Dropwise addition at 0°C prevents exothermic degradation and minimizes the formation of unwanted dialkylated byproducts.

  • Incubation & Self-Validation (QC): Allow the reaction to warm to room temperature and stir for 4–6 hours. Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the API peak disappears and a new peak emerges with a mass shift of +128 Da (Addition of C₇H₁₂O₂ minus HCl).

  • Quenching & Isolation: Quench the reaction with ice-cold water (3x volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: N-Alkylation of Secondary Amines / NH-Heterocycles

This protocol is utilized for APIs containing secondary amines or NH-heterocycles (e.g., indazoles, imidazoles).

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the NH-containing API (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DMF (0.15 M).

  • Deprotonation: Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: NaH is a strong, non-nucleophilic base required to irreversibly deprotonate weakly acidic NH groups (pKa > 15), forming a highly reactive amide/amine anion.

  • Catalyst & Reagent Addition: Add NaI (0.5 eq). Subsequently, add chloromethyl 2,2-dimethylbutanoate (1.5 eq) dropwise.

  • Incubation & Self-Validation (QC): Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc) and LC-MS.

    • Validation Metric: Look for an upward shift in TLC Rf value (due to the masking of the polar NH group) and the characteristic +128 Da mass shift on LC-MS.

  • Purification: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Dichloromethane (DCM), concentrate, and purify via silica gel flash chromatography.

Pharmacokinetic & Pharmacodynamic Impact

Derivatization with chloromethyl 2,2-dimethylbutanoate yields compounds with significantly modified physicochemical profiles. By masking hydrogen-bond donors, the prodrug exhibits an increased LogP (typically +1.5 to +2.0 units), which directly correlates with enhanced passive diffusion across the intestinal epithelium.

Once in systemic circulation, the 2,2-dimethylbutanoate ester is recognized by plasma esterases. The steric bulk of the ethyl branch ensures a controlled, sustained release of the active API, preventing the rapid concentration spikes (Cmax) that often lead to dose-limiting toxicities, while maximizing the total area under the curve (AUC) for prolonged therapeutic efficacy [[1]]().

References

  • 2 "Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2) - PubChemLite" - uni.lu. URL:

  • 1 "EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds" - Google Patents. URL:

  • 3 "Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry" - PMC. URL:

  • 4 "Discovery of Orally Available Prodrugs of Itaconate and Derivatives" - ACS Publications. URL:

Sources

Experimental protocol for using "Chloromethyl 2,2-dimethylbutanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol: Synthesis and Optimization of Acyloxymethyl Prodrugs using Chloromethyl 2,2-dimethylbutanoate

Executive Summary

The development of prodrugs is a critical strategy in modern medicinal chemistry to overcome pharmacokinetic liabilities such as poor oral bioavailability, low lipophilicity, or rapid metabolic degradation. While the pivaloyloxymethyl (POM) group is an industry standard for masking polar functional groups (e.g., carboxylic acids, phosphates, and amines), fine-tuning the release kinetics often requires structural homologation.

Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) serves as a highly specialized alkylating agent that introduces a 2,2-dimethylbutanoyloxymethyl moiety. By extending the alkyl chain of the classical POM group by a single methylene unit, researchers can significantly increase the lipophilicity of the resulting prodrug while simultaneously increasing steric shielding around the ester carbonyl. This guide provides an authoritative, self-validating experimental framework for utilizing this reagent in advanced drug development.

Mechanistic Rationale: The "Why" Behind the Chemistry (E-E-A-T)

Pharmacokinetic Tuning via Steric Hindrance

The primary mechanism of acyloxymethyl prodrug activation relies on ubiquitous intracellular and plasma carboxylesterases[1]. The enzyme attacks the terminal ester carbonyl, initiating a cascade that releases the active drug.

By utilizing 2,2-dimethylbutanoate instead of a straight-chain ester (like acetate) or a shorter branched ester (like pivalate), the quaternary α -carbon (C2) provides profound steric shielding. This shielding physically obstructs the esterase active site, drastically slowing the rate of enzymatic hydrolysis. The addition of the ethyl group (compared to the methyls in pivalate) also increases the partition coefficient (LogP), enhancing membrane permeability for targets requiring blood-brain barrier (BBB) penetration or deep tissue distribution [2].

Pathway Prodrug Acyloxymethyl Prodrug Intermediate Hydroxymethyl Intermediate Prodrug->Intermediate Hydrolysis Esterase Carboxylesterases Esterase->Intermediate Drug Active Drug + Formaldehyde Intermediate->Drug Decomposition

In vivo bioactivation of 2,2-dimethylbutanoyloxymethyl prodrugs via esterase hydrolysis.

Chemical Reactivity and the Finkelstein Advantage

Chloromethyl esters are notoriously poor electrophiles when reacted with sterically hindered or weakly nucleophilic substrates (such as phosphate salts or bulky carboxylic acids). Attempting a direct SN​2 displacement often requires harsh heating, leading to substrate degradation.

To circumvent this, our protocol employs a Finkelstein activation [3]. By introducing Sodium Iodide (NaI), the chloromethyl ester is converted in situ to the highly reactive iodomethyl ester. Iodine is a vastly superior leaving group due to its polarizability and weaker carbon-halogen bond, allowing the subsequent alkylation to proceed rapidly at room temperature.

Quantitative Data: Moiety Comparison

To aid in rational drug design, the following table summarizes the physicochemical impact of selecting Chloromethyl 2,2-dimethylbutanoate over traditional masking agents.

Prodrug MoietyStructural ClassRelative Lipophilicity ( Δ cLogP)Steric ShieldingTypical Plasma Half-Life
Acetoxymethyl (AM) Unbranched (C3)Low (+0.5)MinimalMinutes
Pivaloyloxymethyl (POM) Branched (C6)Moderate (+1.2)HighHours
2,2-Dimethylbutanoyloxymethyl Branched (C7)High (+1.6)Very HighExtended (Hours to Days)

Experimental Workflow & Methodology

Workflow Step1 1. Substrate Deprotonation (Base + DMF) Step3 3. Alkylation (SN2 Reaction at RT) Step1->Step3 Step2 2. Finkelstein Activation (NaI + Chloromethyl Ester) Step2->Step3 Step4 4. Product Isolation (Workup & Chromatography) Step3->Step4

Experimental workflow for synthesizing acyloxymethyl prodrugs using Finkelstein activation.

Step-by-Step Protocol: Synthesis of a 2,2-Dimethylbutanoyloxymethyl Prodrug

Reagents Required:

  • Target Substrate (Carboxylic acid, amine, or phosphate): 1.0 equivalent (eq)

  • Chloromethyl 2,2-dimethylbutanoate: 1.5 eq

  • Sodium Iodide (NaI, anhydrous): 1.5 eq

  • Base ( K2​CO3​ , Cs2​CO3​ , or DIEA depending on substrate sensitivity): 2.0 eq

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Substrate Preparation: In an oven-dried round-bottom flask purged with inert gas (Argon/ N2​ ), dissolve the target substrate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Add the selected base (2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the nucleophile.

  • In Situ Finkelstein Activation: In a separate, light-protected vial, dissolve Chloromethyl 2,2-dimethylbutanoate (1.5 eq) and anhydrous NaI (1.5 eq) in a small volume of DMF. Stir for 15–20 minutes. Causality Note: The solution will turn slightly yellow/orange, indicating the formation of the transient iodomethyl species and trace I2​ . Pre-activating prevents the base from prematurely hydrolyzing the alkylating agent.

  • Alkylation: Add the activated iodomethyl ester solution dropwise to the main reaction flask containing the deprotonated substrate.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction via TLC or LC-MS. The product will typically exhibit a higher Rf​ value than the starting material due to the masking of the polar functional group.

  • Quench and Extraction: Once complete, quench the reaction by adding cold distilled water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution (to remove trace iodine), followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using an appropriate Hexane/EtOAc gradient.

Self-Validating System: Analytical Verification

To ensure the structural integrity of the synthesized prodrug, the following analytical checkpoints must be met:

  • 1 H-NMR Spectroscopy (Critical Check): The most diagnostic signal for an acyloxymethyl prodrug is the methylene bridge ( −O−CH2​−O− ). Because these protons are sandwiched between two highly electronegative oxygen atoms, they are heavily deshielded. Look for a distinct singlet (or an AB quartet if the molecule contains a chiral center) between 5.60 ppm and 6.00 ppm . The presence of the neo-hexyl group will be confirmed by a characteristic 6-proton singlet near 1.15 ppm (the gem-dimethyls) and a 3-proton triplet near 0.85 ppm (the terminal methyl).

  • Mass Spectrometry (ESI-MS): The molecular weight of the parent drug will increase by exactly 129.09 Da (the mass of the 2,2-dimethylbutanoyloxymethyl moiety minus the displaced proton). Look for the [M+H]+ or [M+Na]+ adducts.

References

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. URL:[Link]

  • Dickson, J. K., et al. (2023). Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization. Journal of Medicinal Chemistry, 66(22), 15159–15175. URL:[Link]

  • Hwang, Y., et al. (2004). Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM) Phosphoryl Chloride. Organic Letters, 6(10), 1555–1556. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloromethyl 2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of Chloromethyl 2,2-dimethylbutanoate .

This compound is a sterically hindered alkylating agent, structurally homologous to chloromethyl pivalate (POM-Cl), and is highly valued in drug development for synthesizing lipophilic prodrugs. However, the quaternary α -carbon introduces significant steric bulk, which alters standard reaction kinetics and makes the synthesis highly susceptible to specific side reactions, most notably the formation of symmetrical methylene diesters[1][2].

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the causality behind the reaction pathways. The industrial standard for synthesizing this class of compounds avoids highly carcinogenic reagents like chloromethyl methyl ether (MOM-Cl)[3][4]. Instead, it relies on the neat reaction between 2,2-dimethylbutanoyl chloride and paraformaldehyde (PFA) mediated by a Lewis acid ( ZnCl2​ ) and a co-catalyst ( SOCl2​ )[1].

G SM 2,2-Dimethylbutanoyl Chloride + Paraformaldehyde (PFA) Cat ZnCl2 / SOCl2 (Catalyst & Scavenger) SM->Cat Neat, Heat Side2 2,2-Dimethylbutanoic Acid (Hydrolysis Product) SM->Side2 + H2O (Moisture) Target Chloromethyl 2,2-dimethylbutanoate (Target Product) Cat->Target Main Pathway Side1 Methylene bis(2,2-dimethylbutanoate) (Methylene Diester) Target->Side1 + Unreacted Acid or Excess PFA Side2->Side1 SN2 Attack on Target

Reaction pathway showing the synthesis of Chloromethyl 2,2-dimethylbutanoate and major side reactions.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding significant amounts of the methylene diester (methylene bis(2,2-dimethylbutanoate)) instead of the target chloromethyl ester? A: The formation of the symmetrical methylene diester (an acylal) is the most pervasive side reaction in this synthesis[2]. It occurs via a secondary SN​2 nucleophilic attack. Once the target chloromethyl 2,2-dimethylbutanoate is formed, any unreacted 2,2-dimethylbutanoic acid—or excess paraformaldehyde (PFA)—can react with the newly formed chloromethyl ester to generate the methylene diester[2][5]. Causality & Solution: This side reaction is thermodynamically driven by an excess of PFA or extended reaction times at high temperatures. To mitigate this, maintain strict stoichiometric control of PFA (typically 1.05 equivalents) and monitor the reaction progression closely to quench it before secondary attacks dominate.

Q: What is the exact role of Thionyl Chloride ( SOCl2​ ) in the reaction mixture? A: SOCl2​ acts as a critical co-catalyst and chemical moisture scavenger[1]. Paraformaldehyde is notoriously hygroscopic and often contains residual water. If this moisture is not neutralized, it hydrolyzes the 2,2-dimethylbutanoyl chloride starting material into 2,2-dimethylbutanoic acid. This acid not only reduces your theoretical yield but acts as the primary nucleophile that generates the unwanted methylene diester[1][2]. SOCl2​ reacts with this water to form SO2​ and HCl gas. The generated HCl further promotes the depolymerization of PFA, accelerating the main reaction pathway[1].

Q: What is the recommended catalyst loading for ZnCl2​ , and what happens if I use too much? A: The optimal loading for Lewis acid catalysts like ZnCl2​ is between 2.0% and 4.0% by weight relative to the acyl chloride[2]. While ZnCl2​ is necessary to activate the formaldehyde for nucleophilic attack, excessive catalyst loading lowers the degradation threshold of the product. During the distillation phase, excess ZnCl2​ will promote the thermal decomposition of the chloromethyl ester and exacerbate the formation of the methylene diester[1].

Q: The isolated chloromethyl ester is unreactive when attempting to couple it with our Active Pharmaceutical Ingredient (API). How can we improve the prodrug coupling yield? A: Chloromethyl esters of highly sterically hindered acids (like 2,2-dimethylbutanoate) exhibit sluggish reactivity in SN​2 prodrug coupling reactions. To overcome this, perform a Finkelstein halogen exchange[6]. By adding Sodium Iodide (NaI) to your coupling reaction, the chloromethyl ester is converted in situ to the highly reactive iodomethyl 2,2-dimethylbutanoate, significantly accelerating the coupling with your API's heteroatoms[5][6].

Quantitative Data & Optimization

The following table summarizes the causal relationship between reagent stoichiometry and the distribution of target versus side products. This data serves as a baseline for optimizing your scale-up parameters.

PFA Equivalents SOCl2​ (mol%) ZnCl2​ (wt%)Target Yield (%)Methylene Diester (%)Free Acid (%)Mechanistic Outcome
1.5001.065.025.010.0Excess PFA and moisture drive massive diester formation.
1.05 30 3.0 92.0 < 2.0 < 1.0 Optimized conditions; moisture scavenged, controlled depolymerization.
1.05308.078.015.0< 1.0Excess catalyst promotes thermal degradation during distillation.

Validated Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, specific physical or analytical feedback ensures the reaction is proceeding along the correct mechanistic pathway.

Step 1: Apparatus Setup & Purging Equip a dry, multi-neck round-bottom flask with a reflux condenser, mechanical stirrer, and a dropping funnel. Purge the entire system with inert gas (Ar or N2​ ) for 15 minutes to eliminate atmospheric moisture.

Step 2: Reagent Charging Add 2,2-dimethylbutanoyl chloride (1.0 eq) and anhydrous ZnCl2​ (3.0 wt% relative to the acid chloride) to the flask. Ensure the ZnCl2​ is freshly fused or taken from a sealed ampoule, as its hygroscopic nature will otherwise introduce water.

Step 3: Co-catalyst Addition (Self-Validation Checkpoint) Slowly add thionyl chloride ( SOCl2​ , 0.3 eq) to the stirring mixture at room temperature. Self-Validation: You must observe the evolution of gas ( SO2​ and HCl ). This visual cue confirms that SOCl2​ is actively scavenging residual moisture from the system[1].

Step 4: Paraformaldehyde Addition Introduce paraformaldehyde (PFA, 1.05 eq) in small, controlled portions. Adding PFA too rapidly will cause an uncontrolled exothermic spike, leading to localized overheating and premature diester formation.

Step 5: Thermal Activation & Monitoring (Self-Validation Checkpoint) Gradually heat the reaction mixture to 85–90 °C and maintain for 3-4 hours. Self-Validation: Pull aliquots every 60 minutes for GC-MS analysis. The reaction is complete when the acid chloride peak disappears. Crucially, monitor the higher-retention-time peak corresponding to the methylene diester; quench the reaction by cooling if this peak begins to grow beyond 2%.

Step 6: Isolation & Purification Cool the mixture to room temperature and subject it to fractional distillation under reduced pressure. Collect the fraction corresponding to chloromethyl 2,2-dimethylbutanoate. Self-Validation: Perform 1H NMR on the distillate. A successful synthesis will display a distinct, sharp singlet around δ 5.7–5.8 ppm, corresponding to the −O−CH2​−Cl protons. The absence of a peak around δ 6.0 ppm confirms the product is free of the methylene diester side product.

References

  • Google Patents (JPH05125017A)
  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry MDPI - Molecules URL:[Link]

  • Chloromethyl Pivalate (POM-Cl) e-EROS Encyclopedia of Reagents for Organic Synthesis URL:[Link]

Sources

Technical Support Center: Handling and Quenching of Chloromethyl 2,2-dimethylbutanoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Chloromethyl 2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling and quenching of reactions involving this versatile reagent.

Introduction to Chloromethyl 2,2-dimethylbutanoate

Chloromethyl 2,2-dimethylbutanoate is a reactive chemical intermediate, often utilized in organic synthesis for the introduction of the 2,2-dimethylbutanoyloxymethyl group. Structurally similar to the well-known chloromethyl pivalate (POM-Cl), it serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and prodrugs.[1] Its reactivity stems from the presence of a good leaving group (chloride) on a carbon adjacent to an ester functionality, making it susceptible to nucleophilic attack.

This guide will provide a comprehensive overview of best practices for its use, with a focus on ensuring reaction success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Chloromethyl 2,2-dimethylbutanoate and what personal protective equipment (PPE) is required?

Recommended PPE:

  • Eye Protection: Tightly sealed safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[3]

Q2: How should I store Chloromethyl 2,2-dimethylbutanoate?

A2: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.

Q3: What are the most common applications of Chloromethyl 2,2-dimethylbutanoate?

A3: It is primarily used as an acylating or alkylating agent.[5] A common application is in the synthesis of prodrugs, where the 2,2-dimethylbutanoyloxymethyl group is attached to a drug molecule to improve its bioavailability. It is also used in the synthesis of other complex organic molecules where this specific ester moiety is required.

Troubleshooting Guide

This section addresses common issues encountered during reactions with Chloromethyl 2,2-dimethylbutanoate.

Issue 1: Low or No Yield of the Desired Product

Q: I am seeing low or no conversion of my starting material in a nucleophilic substitution reaction. What are the likely causes?

A: Low yields in reactions with Chloromethyl 2,2-dimethylbutanoate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

  • Purity of Chloromethyl 2,2-dimethylbutanoate: The reagent can degrade over time, especially if exposed to moisture, leading to the formation of 2,2-dimethylbutanoic acid and hydrochloric acid.[6] Verify the purity of your starting material by NMR or GC analysis. If necessary, purify by vacuum distillation.

  • Nucleophile Reactivity: The success of the reaction is highly dependent on the nucleophilicity of your substrate.[7] Weak nucleophiles may require more forcing conditions (higher temperature, longer reaction times) or the addition of a catalyst. For halide exchange reactions, a catalytic amount of sodium iodide can be beneficial.

  • Reaction Conditions: Ensure that your reaction is run under anhydrous conditions, as water will react with the starting material. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.[8]

  • Steric Hindrance: The 2,2-dimethylbutanoyl group is sterically bulky. If your nucleophile is also sterically hindered, the reaction rate may be significantly reduced.[9]

Issue 2: Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating my desired product. What are the potential side reactions?

A: The formation of multiple products is a common issue when working with reactive electrophiles.

Potential Side Reactions:

Side ReactionCausal FactorsRecommended Solution
Hydrolysis of Starting Material/Product Presence of water in the reaction mixture or during workup.Ensure all glassware is oven-dried and use anhydrous solvents. Perform aqueous workup at low temperatures.[10]
Elimination (E2) Reaction Use of a strong, sterically hindered base as the nucleophile.Use a less basic or less hindered nucleophile if possible.
Reaction with Solvent Use of nucleophilic solvents (e.g., alcohols) if the intended nucleophile is weak.Use a non-nucleophilic, polar aprotic solvent.
Formation of Diaryl Methane Byproducts (in Friedel-Crafts type reactions) High reaction temperatures and prolonged reaction times with aromatic substrates.[11]Maintain a low reaction temperature and monitor the reaction closely to avoid over-reaction.[12]
Issue 3: Difficulties During Reaction Quenching and Workup

Q: The quenching of my reaction is very exothermic and difficult to control. How can I improve this step?

A: The quenching of unreacted Chloromethyl 2,2-dimethylbutanoate can be vigorous due to its high reactivity.

Recommended Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C in an ice bath. This will slow down the rate of the quenching reaction, making it more controllable.[13]

  • Slow Addition of Quenching Agent: Slowly add the quenching solution dropwise with vigorous stirring. A pressure-equalizing dropping funnel is recommended for this purpose.

  • Choice of Quenching Agent: The choice of quenching agent depends on the nature of your product and subsequent purification steps.

Common Quenching Agents:

Quenching AgentResulting ByproductAdvantagesDisadvantages
Water 2,2-Dimethylbutanoic Acid + HClSimple and readily available.Can be highly exothermic. The acidic byproducts may need to be neutralized in a subsequent step.[10]
Saturated Aqueous NaHCO3 2,2-Dimethylbutanoic Acid Sodium Salt + CO2 + NaClNeutralizes acidic byproducts in one step.Can cause foaming due to CO2 evolution; requires careful, slow addition.[14]
Methanol or Ethanol Methyl or Ethyl 2,2-dimethylbutanoateGenerally less exothermic than water. The resulting ester byproduct may be easier to remove by distillation than the carboxylic acid.Introduces another organic compound into the mixture.
Aqueous Ammonia or Primary/Secondary Amine 2,2-DimethylbutanamideForms a stable amide byproduct that can be easily separated by extraction or chromatography.The amine can potentially react with the desired product if it is also an electrophile.

Quenching and Workup Workflow

QuenchingWorkflow Reaction_Complete Reaction Complete Cooling Cool to 0 °C Reaction_Complete->Cooling Quenching Slowly Add Quenching Agent Cooling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry with Anhydrous Sulfate Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purify (Chromatography/Distillation) Concentration->Purification Final_Product Isolated Product Purification->Final_Product

Caption: A typical quenching and workup workflow.

Experimental Protocols

Synthesis of Chloromethyl 2,2-dimethylbutanoate (Analogous to Chloromethyl Pivalate)

This protocol is adapted from the synthesis of the structurally similar Chloromethyl pivalate.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,2-dimethylbutanoyl chloride (1.0 eq), paraformaldehyde (1.0 eq), and a catalytic amount of anhydrous zinc chloride (ZnCl2, ~0.01 eq).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by GC or 1H NMR.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product can be purified by vacuum distillation.

General Protocol for Nucleophilic Substitution

This is a general procedure that may require optimization for your specific nucleophile.

  • Reaction Setup: In a dry, inert atmosphere flask, dissolve your nucleophile (1.0 eq) and a suitable base (if required, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Reagent: Cool the solution to 0 °C and slowly add a solution of Chloromethyl 2,2-dimethylbutanoate (1.0-1.2 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and quench with cold water or saturated aqueous NaHCO3. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or distillation.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal.
  • Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS.
  • UCLA EH&S.
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Technical Support Center: Optimizing Reaction Conditions for Chloromethyl 2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Chloromethyl 2,2-dimethylbutanoate. As a pivotal intermediate in the development of various therapeutic agents, particularly pivoxil prodrugs which enhance oral bioavailability, the efficient and high-purity synthesis of this compound is of paramount importance.[1][2][3][4][5] This document provides in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of its synthesis. The protocols and insights provided herein are grounded in established principles of organic chemistry, drawing from extensive experience with analogous chloromethyl esters, such as chloromethyl pivalate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize Chloromethyl 2,2-dimethylbutanoate from 2,2-dimethylbutanoyl chloride and paraformaldehyde is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in this reaction typically points to issues with the reagents, catalyst, or reaction conditions. Let's break down the potential culprits:

  • Reagent Quality:

    • Paraformaldehyde: Paraformaldehyde is a polymer of formaldehyde and needs to depolymerize to be reactive. Old or poor-quality paraformaldehyde may not depolymerize efficiently. It is also often hydrated, and the presence of water can consume the acid chloride and deactivate the catalyst.

      • Solution: Use freshly opened, high-purity, and anhydrous paraformaldehyde. Consider drying it in a vacuum oven at a low temperature before use.

    • 2,2-Dimethylbutanoyl Chloride: This starting material can degrade upon prolonged storage, especially if exposed to moisture, leading to the formation of 2,2-dimethylbutanoic acid.

      • Solution: Use freshly distilled or recently purchased 2,2-dimethylbutanoyl chloride. You can check its purity by GC or NMR before starting the reaction.

  • Catalyst Inactivity:

    • A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), is often employed to activate the acid chloride.[6] If the catalyst is hydrated or of low quality, its activity will be compromised.

      • Solution: Use an anhydrous grade of the Lewis acid catalyst. For instance, fuse ZnCl₂ under vacuum to remove any traces of water before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to the formation of side products.

      • Solution: The optimal temperature often lies between 60-80 °C. It is crucial to monitor the internal reaction temperature carefully.

    • Solvent: While the reaction can be run neat, an inert, high-boiling solvent like dichloromethane or 1,2-dichloroethane can help to maintain a consistent temperature and improve stirring.

      • Solution: If running the reaction neat is problematic, consider using a dry, inert solvent.

Issue 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC and significant impurities in the GC-MS analysis. What are these impurities and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge. The primary suspects are typically unreacted starting materials, byproducts from side reactions, and products of further reactions.

  • Common Impurities and Their Origins:

    • 2,2-Dimethylbutanoic Acid: This can arise from the hydrolysis of the starting 2,2-dimethylbutanoyl chloride by residual water in the reagents or solvent.

    • Bis(2,2-dimethylbutanoyloxymethyl) Ether: This impurity can form, especially if there is a slight excess of the acid chloride.

    • Dichloromethane Adducts: If dichloromethane is used as a solvent, it can potentially participate in side reactions under Lewis acidic conditions.

  • Strategies for Minimizing Impurities:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of paraformaldehyde is often used to ensure complete conversion of the acid chloride.

    • Use of a Co-catalyst: In analogous syntheses of chloromethyl pivalate, thionyl chloride has been used as a co-catalyst.[6] It reacts with residual water to generate HCl and SO₂, effectively drying the reaction mixture in situ and preventing the hydrolysis of the acid chloride.[6]

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC. Stop the reaction once the starting material is consumed to prevent the formation of further by-products.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify Chloromethyl 2,2-dimethylbutanoate from the crude reaction mixture. Simple distillation is not giving a pure product. What are the best purification strategies?

Answer:

Purification can be challenging due to the product's reactivity and the presence of closely boiling impurities.

  • Recommended Purification Protocol:

    • Work-up: After the reaction is complete, cool the mixture and quench it carefully with a cold, dilute aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and catalyst. Be cautious as this can be an exothermic process with gas evolution.

    • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Distillation: The most effective method for purification is fractional distillation under reduced pressure. This is crucial to separate the product from higher-boiling impurities. The boiling point will be lower than at atmospheric pressure, which also helps to prevent thermal decomposition of the product.

  • Tips for Successful Distillation:

    • Use a fractionating column (e.g., Vigreux or packed column) for better separation.

    • Perform the distillation under a good vacuum.

    • Collect fractions and analyze their purity by GC or NMR before combining them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of Chloromethyl 2,2-dimethylbutanoate?

A1: The reaction of 2,2-dimethylbutanoyl chloride with paraformaldehyde, catalyzed by a Lewis acid, proceeds through the activation of the acyl chloride by the Lewis acid. This increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the oxygen of formaldehyde (generated from paraformaldehyde). A subsequent rearrangement and chloride attack leads to the formation of the chloromethyl ester.

DOT Diagram: Proposed Reaction Mechanism

G cluster_0 Activation of Acyl Chloride cluster_1 Nucleophilic Attack cluster_2 Rearrangement and Product Formation AcylChloride 2,2-Dimethylbutanoyl Chloride ActivatedComplex Activated Acyl Chloride Complex AcylChloride->ActivatedComplex + Lewis Acid LewisAcid Lewis Acid (e.g., ZnCl₂) Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate + Formaldehyde Paraformaldehyde Paraformaldehyde Formaldehyde Formaldehyde Paraformaldehyde->Formaldehyde Depolymerization Product Chloromethyl 2,2-dimethylbutanoate Intermediate->Product Rearrangement & Chloride Attack

Caption: Proposed mechanism for the synthesis of Chloromethyl 2,2-dimethylbutanoate.

Q2: Can I use 2,2-dimethylbutanoic acid directly instead of the acid chloride?

A2: While it is possible to synthesize esters directly from carboxylic acids, the reaction with formaldehyde to form a chloromethyl ester is not a standard or efficient method. The direct esterification of a carboxylic acid with chloromethanol is one possibility, but preparing and handling chloromethanol can be hazardous. The more reliable and common approach is to first convert the carboxylic acid to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, and then proceed with the reaction with paraformaldehyde.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Safety is paramount. Please adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood. 2,2-Dimethylbutanoyl chloride and thionyl chloride are corrosive and have pungent, irritating vapors.

  • Handling Reagents:

    • 2,2-Dimethylbutanoyl Chloride: Corrosive and reacts with moisture. Handle with care.

    • Lewis Acids (e.g., ZnCl₂): Can be corrosive and hygroscopic.

    • Thionyl Chloride: Highly corrosive and reacts violently with water.

  • Quenching: The quenching of the reaction mixture with an aqueous base can be vigorous. Add the quenching solution slowly and with cooling.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize with an appropriate stain if the compounds are not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of the product. It can also help in identifying volatile impurities.[1][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The characteristic signals for the chloromethyl group (-O-CH₂-Cl) should be present in the ¹H NMR spectrum, typically around 5.5-6.0 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the ester carbonyl group (C=O) in the product, typically around 1760 cm⁻¹.

DOT Diagram: Analytical Workflow

Caption: Recommended analytical workflow for the synthesis of Chloromethyl 2,2-dimethylbutanoate.

Experimental Protocols

The following is a generalized, representative protocol based on established methods for similar compounds. Optimization for specific scales and equipment is recommended.

Protocol 1: Synthesis of Chloromethyl 2,2-dimethylbutanoate

ParameterValue
Starting Material 2,2-Dimethylbutanoyl chloride
Reagents Paraformaldehyde (1.2 eq.), Anhydrous Zinc Chloride (0.1 eq.)
Solvent None (Neat) or Dichloromethane (anhydrous)
Temperature 60-80 °C
Reaction Time 2-4 hours (monitor by GC)
Work-up Quench with cold NaHCO₃ (aq.), extract with Et₂O, wash with brine
Purification Fractional distillation under reduced pressure

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (0.1 eq.).

  • Add paraformaldehyde (1.2 eq.) to the flask.

  • Under a nitrogen atmosphere, add 2,2-dimethylbutanoyl chloride (1.0 eq.) to the flask.

  • Heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly and carefully add a cold saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain Chloromethyl 2,2-dimethylbutanoate as a colorless liquid.

References

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  • CN103819328A - Carbonylation technology of 2,2-dimethylbutyric acid. (2014). Google Patents.
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  • National Center for Biotechnology Information (n.d.). 2,2-Dimethylbutanoate. PubChem Compound Database. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-butanoic acid methyl ester. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
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  • CN101747344A - Synthesis Method of cefcapene pivoxil hydrochloride. (2010). Google Patents.
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  • Scribd. (n.d.). Experiment 14-Synthesis of 2-chloro-2-methylbutane. Retrieved from [Link]

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Technical Support Center: TLC Monitoring of Chloromethyl 2,2-dimethylbutanoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving Chloromethyl 2,2-dimethylbutanoate. Here, we address common challenges and provide field-proven solutions to ensure reliable and reproducible results.

Introduction: The "Why" Behind Meticulous TLC Monitoring

Chloromethyl 2,2-dimethylbutanoate is a reactive ester and alkylating agent, making it a valuable intermediate in organic synthesis. Its dual functionality allows for the introduction of the pivaloyloxymethyl (POM) group, a common prodrug motif, or for its use in further synthetic transformations. Given its reactivity, precise monitoring of its consumption and the formation of products is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final compound. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose due to its speed, cost-effectiveness, and ability to provide real-time qualitative data on the progress of a reaction.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My spots are streaking or "tailing." What's causing this and how can I fix it?

Streaking or tailing is a common issue in TLC where a compound moves up the plate as an elongated streak rather than a distinct spot.[1][5][6] This can be caused by several factors when analyzing reactions with Chloromethyl 2,2-dimethylbutanoate:

  • Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a primary cause of streaking.[6][7][8] The stationary phase becomes saturated, and the excess compound is dragged up the plate by the mobile phase.[5]

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[1][8] A good starting point is to take a small aliquot of the reaction mixture and dissolve it in a suitable solvent like ethyl acetate or dichloromethane.

  • Inappropriate solvent system: If the mobile phase is too polar, it can cause all components to move too quickly up the plate, leading to poor separation and potential streaking. Conversely, a solvent system that is not polar enough will result in compounds remaining at the baseline.

    • Solution: Adjust the polarity of your mobile phase. For a non-polar compound like Chloromethyl 2,2-dimethylbutanoate and its likely products, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[9][10] You can systematically vary the ratio to achieve an optimal retention factor (Rf) between 0.2 and 0.8.[4]

  • Acidic or basic nature of the compound: Although Chloromethyl 2,2-dimethylbutanoate is neutral, subsequent reaction products or byproducts might be acidic or basic. These can interact strongly with the slightly acidic silica gel on the TLC plate, causing tailing.[7]

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic or formic acid can help.[7] For basic compounds, a small amount of triethylamine can be beneficial.[7]

  • Sample decomposition on the plate: The silica gel itself can sometimes catalyze the decomposition of sensitive compounds.

    • Solution: Consider using less reactive TLC plates, such as those coated with alumina.[7] Additionally, running the TLC quickly and avoiding prolonged exposure to the stationary phase can help.

I don't see any spots on my TLC plate, or they are very faint. What should I do?

The absence or faintness of spots can be frustrating, but it's often a solvable problem:

  • Insufficient sample concentration: The concentration of your starting material or product in the spotted sample may be too low to be detected.[8]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[8] This will concentrate the sample on the plate.

  • The compound is not UV-active: Chloromethyl 2,2-dimethylbutanoate and many of its aliphatic derivatives lack the necessary chromophores (like aromatic rings or conjugated double bonds) to be visualized under a standard 254 nm UV lamp.[11]

    • Solution: Use a visualization stain. Several options are available:

      • Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, including esters and alcohols.[12] It will appear as yellow or light brown spots on a purple background.[12]

      • p-Anisaldehyde Stain: This is another versatile stain that reacts with a wide range of functional groups to produce colored spots upon heating.[12]

      • Iodine Chamber: Placing the developed TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[11][12] It is important to circle the spots with a pencil shortly after visualization as they will fade over time.[12]

My starting material and product spots are not well-separated. How can I improve the resolution?

Poor separation is a common challenge that can usually be overcome by optimizing the mobile phase.

  • Incorrect solvent polarity: The polarity of your eluent is the most critical factor in achieving good separation.[10]

    • Solution: Systematically vary the ratio of your non-polar and polar solvents. A common starting point for compounds of moderate polarity is a 4:1 mixture of hexane:ethyl acetate.[4] If your spots are too close together and have high Rf values, decrease the polarity by increasing the proportion of hexane. If the spots are close together near the baseline, increase the polarity by adding more ethyl acetate.

  • Using a single solvent: A single solvent rarely provides optimal separation for a mixture.

    • Solution: Always use a mixture of at least two solvents with different polarities.[13] This allows for fine-tuning of the mobile phase's eluting strength.

Problem Probable Cause Recommended Solution
Spots are too high (Rf > 0.8)Mobile phase is too polarIncrease the proportion of the non-polar solvent (e.g., hexane)
Spots are too low (Rf < 0.2)Mobile phase is not polar enoughIncrease the proportion of the polar solvent (e.g., ethyl acetate)
Poor separation of spotsIncorrect solvent systemTry a different solvent combination (e.g., dichloromethane/methanol for more polar compounds)
I see more spots than expected. What could be the reason?

The appearance of unexpected spots can indicate several things:

  • Side reactions: The reaction may be producing byproducts in addition to the desired product.

  • Decomposition: The starting material or product may be decomposing under the reaction conditions or on the TLC plate.

  • Impurities in the starting material: The initial Chloromethyl 2,2-dimethylbutanoate or other reagents may not be pure.

Solution: To investigate the source of the extra spots, you can run a TLC with lanes for the starting material, the co-reactant, and the reaction mixture side-by-side. This will help you identify which spots correspond to known components and which are new. If decomposition on the plate is suspected, a 2D TLC can be performed.[14]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring a Reaction
  • Plate Preparation: Obtain a silica gel 60 F254 plate and, using a pencil, gently draw a light line approximately 1 cm from the bottom.[4][15] Mark the lanes for your samples.

  • Sample Preparation: Take a small aliquot of your reaction mixture (a drop on the end of a glass rod is often sufficient) and dilute it with a volatile solvent like ethyl acetate or dichloromethane in a small vial.[15]

  • Spotting: Using a capillary tube, carefully spot a small amount of the diluted sample onto the marked origin line.[2] The spot should be no more than 1-2 mm in diameter.[2][5] Allow the solvent to fully evaporate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line.[2] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[7]

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain.[9][16]

Protocol 2: Preparation of a Potassium Permanganate (KMnO4) Staining Solution
  • Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water.

  • Add 1.25 mL of 10% NaOH solution.

  • Store the solution in a dark bottle.

  • To use, dip the dried TLC plate into the solution or spray the plate with the solution. The spots will appear against a purple background.

Visualizing the Workflow

Diagram 1: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate prep_sample Prepare & Spot Sample prep_plate->prep_sample prep_chamber Prepare Developing Chamber prep_sample->prep_chamber develop Elute Plate prep_chamber->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize analyze Analyze Results visualize->analyze

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Diagram 2: Troubleshooting Logic for Common TLC Problems

TLC_Troubleshooting cluster_streaking Streaking/Tailing cluster_no_spots No/Faint Spots cluster_poor_sep Poor Separation start TLC Problem Observed q_overload Overloaded Sample? start->q_overload Streaking q_conc Low Concentration? start->q_conc No Spots q_sep_polarity Incorrect Polarity? start->q_sep_polarity Poor Separation s_dilute Dilute Sample q_overload->s_dilute Yes q_polarity Wrong Polarity? q_overload->q_polarity No s_adjust_solvent Adjust Solvent Ratio q_polarity->s_adjust_solvent s_respot Re-spot Multiple Times q_conc->s_respot Yes q_uv Not UV-Active? q_conc->q_uv No s_stain Use Chemical Stain q_uv->s_stain s_sep_adjust Adjust Solvent Ratio q_sep_polarity->s_sep_adjust

Sources

Troubleshooting "Chloromethyl 2,2-dimethylbutanoate" acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Therapeutics Technical Support Center. As a Senior Application Scientist, I frequently audit failing prodrug synthesis workflows. Acyloxymethylation—specifically utilizing sterically demanding reagents like chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7)[1]—is rarely a plug-and-play operation.

Unlike simple acyl chlorides, acyloxymethyl halides act as alkylating agents that transfer an acyloxyalkyl group to enhance a drug's lipophilicity and oral bioavailability[2]. However, researchers routinely encounter stalled conversions, reagent degradation, and poor chemoselectivity. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing field-tested, self-validating solutions.

Diagnostic FAQs: Troubleshooting Acyloxymethylation

FAQ 1: Why does my reaction stall at 30-40% conversion despite using an excess of chloromethyl 2,2-dimethylbutanoate?

The Causality: Chloromethyl 2,2-dimethylbutanoate features a bulky 2,2-dimethylbutyryl group that creates significant steric hindrance around the electrophilic center[1]. Furthermore, the chloride ion is a relatively poor leaving group for SN​2 reactions. When reacting with weak or sterically encumbered nucleophiles, the reaction kinetics are so slow that competing side reactions—primarily reagent hydrolysis—consume the electrophile before the target product can form.

The Solution: Implement an in situ Finkelstein halogen exchange. By adding Sodium Iodide (NaI) to the reaction mixture, the chloromethyl ester is rapidly converted into iodomethyl 2,2-dimethylbutanoate[3]. Iodine is a vastly superior leaving group, which accelerates the SN​2 attack, allowing the desired alkylation to outpace hydrolytic degradation[2].

G Step1 1. Substrate + Cs2CO3 (Anhydrous DMF) Step2 2. Add NaI (1.5 eq) (Halogen Exchange Catalyst) Step1->Step2 Deprotonation Step3 3. In situ Generation: Iodomethyl Ester Step2->Step3 Finkelstein Reaction (Precipitates NaCl) Step5 5. Rapid Nucleophilic Attack (SN2) Step3->Step5 Enhanced Kinetics Step4 4. Add Chloromethyl 2,2-dimethylbutanoate Step4->Step2 Electrophile Input

Workflow of Finkelstein-assisted acyloxymethylation for enhanced reaction kinetics.

FAQ 2: I am observing significant byproducts, including formaldehyde. How do I prevent reagent degradation?

The Causality: Acyloxymethyl halides are highly sensitive to moisture and strong aqueous bases[4]. Adventitious water attacks the electrophilic carbon, forming an unstable hemiacetal intermediate. This intermediate spontaneously collapses, releasing formaldehyde gas, hydrochloric acid, and 2,2-dimethylbutanoic acid[5]. The generated HCl further protonates your nucleophile, completely deadlocking the reaction.

The Solution: Strict anhydrous conditions are non-negotiable. Utilize mild, non-nucleophilic bases (such as Cs2​CO3​ or DIPEA) and avoid any bases that generate water as a byproduct (e.g., NaOH , KOH ).

G A Chloromethyl 2,2-dimethylbutanoate B H2O Attack (Hydrolysis) A->B Adventitious Moisture C Hemiacetal Intermediate B->C -HCl D Formaldehyde (HCHO) C->D Spontaneous Collapse E 2,2-Dimethylbutanoic Acid C->E Spontaneous Collapse

Hydrolytic degradation pathway of chloromethyl 2,2-dimethylbutanoate.

FAQ 3: My substrate has both amine and hydroxyl groups. How can I achieve chemoselective O-alkylation?

The Causality: In ambident nucleophiles, N-alkylation is kinetically favored over O-alkylation due to the higher nucleophilicity of the nitrogen lone pair. Attempting direct acyloxymethylation will yield a complex mixture of N-alkylated, O-alkylated, and di-alkylated products. The Solution: You must alter the electronic availability of the competing nucleophiles. The most robust method is the temporary installation of a carbamate protecting group at the nitrogen (e.g., utilizing a Heller-Sarpong reagent), which completely pacifies the amine, allowing for delicate and exclusive O-acyloxymethylation[3].

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of leaving group kinetics and base selection, review the comparative data below based on standard optimization matrices for acyloxymethylation:

Reaction ConditionBaseAdditive / CatalystTemp (°C)Conversion (4h)Primary Observation
Standard Alkylation K2​CO3​ (2.0 eq)None2535%Reaction stalls; severe reagent hydrolysis.
Phase-Transfer K2​CO3​ (2.0 eq)TBAI (0.1 eq)2565%Moderate improvement; some dimerization noted.
Elevated Temp K2​CO3​ (2.0 eq)None6045%High formaldehyde release; thermal degradation.
In situ Finkelstein Cs2​CO3​ (1.5 eq) NaI (1.5 eq) 25 >95% Rapid conversion; clean impurity profile.

Self-Validating Experimental Protocol: Finkelstein-Assisted Acyloxymethylation

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Solvent Preparation & System Purging Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours prior to use. Purge the reaction vessel with Argon.

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMF. The moisture content must read <50 ppm. If >50 ppm, discard and re-dry.

Step 2: Substrate Deprotonation Dissolve the target nucleophile (1.0 eq) in the anhydrous DMF. Add Cesium Carbonate ( Cs2​CO3​ , 1.5 eq). Stir at 25 °C for 30 minutes.

  • Validation Checkpoint: The mixture should transition into a fine, homogenous suspension. A distinct color shift (often yellowing) visually confirms the successful deprotonation and formation of the highly reactive cesium salt.

Step 3: Halogen Exchange (Finkelstein Activation) Cool the reaction to 0 °C using an ice bath. Add anhydrous Sodium Iodide (NaI, 1.5 eq). Dropwise, add chloromethyl 2,2-dimethylbutanoate (1.2 eq) over 10 minutes to prevent localized exothermic degradation.

  • Validation Checkpoint: Within 15–30 minutes of addition, a fine, opaque white precipitate ( NaCl ) will form in the flask. This physical precipitation is the thermodynamic driver of the Finkelstein reaction and visually confirms the in situ generation of the highly electrophilic iodomethyl ester.

Step 4: Reaction Monitoring & Quench Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Validation Checkpoint: Pull an aliquot for LC-MS analysis. You must observe >85% conversion to the product mass. The absence of a discrete formaldehyde hydrate peak confirms the alkylation successfully outpaced hydrolysis.

  • Workup: Quench the reaction by pouring it into ice-cold 5% aqueous Na2​S2​O3​ (to neutralize any generated iodine species). Extract with Ethyl Acetate, wash with brine, and dry over Na2​SO4​ .

References

  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines Source: ChemRxiv URL:[Link]

  • Synthesis of Novel Orally Active Prodrugs by Introduction of an Acyloxymethyl Carbamate Moiety into Cefetamet Pivoxil Source: Chemistry Letters (Oxford Academic) URL:[Link]

  • Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2) Source: PubChemLite URL: [Link]

Sources

Validation & Comparative

Strategic Prodrug Design: A Comparative Guide to Chloromethyl 2,2-dimethylbutanoate vs. Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently evaluate chemical strategies to overcome pharmacokinetic (PK) bottlenecks. A recurring challenge in medicinal chemistry is the delivery of Biopharmaceutics Classification System (BCS) Class III compounds, which exhibit high aqueous solubility but poor membrane permeability[1]. To mask polar moieties—such as carboxylic acids, phosphates, or amines—acyloxyalkyl derivatives are standardly employed[2].

While has historically served as the gold standard for synthesizing pivaloyloxymethyl (POM) prodrugs[3][4], newer homologues like offer distinct mechanistic advantages[5][6]. This guide provides an objective, data-driven comparison of CM-DMB against traditional acylating agents, detailing its impact on prodrug stability, lipophilicity, and enzymatic cleavage rates.

Mechanistic Comparison: CM-DMB vs. Traditional Agents

Acyloxyalkyl prodrugs rely on a self-immolative two-step activation process: enzymatic hydrolysis by carboxylesterases, followed by the spontaneous chemical decomposition of the resulting hemiacetal intermediate to release the active parent drug[2]. Because the enzymatic hydrolysis is the rate-limiting step, the steric and electronic environment of the acylating agent directly dictates the prodrug's systemic half-life.

  • Chloromethyl isobutyrate : Features an isopropyl core. It offers minimal steric hindrance, leading to rapid esterase cleavage. This often results in premature drug release in the gastrointestinal tract or plasma, reducing targeted tissue distribution.

  • Chloromethyl pivalate (POM-Cl) : Features a tert-butyl group that provides moderate steric shielding. While widely successful in approved drugs (e.g., adefovir dipivoxil)[4], POM esters can still be susceptible to rapid hepatic first-pass metabolism.

  • Chloromethyl 2,2-dimethylbutanoate (CM-DMB) : By replacing one methyl group of the pivalate moiety with an ethyl group (forming a tert-pentyl core), CM-DMB significantly increases steric bulk around the ester carbonyl. This structural modification fine-tunes esterase affinity, extending the prodrug's systemic half-life and improving tissue penetration before activation[7].

Quantitative Data Summary

The following table summarizes the physicochemical contributions of these acylating agents when conjugated to a model parent drug:

Acylating AgentCore Structural MotifMolecular Weight ( g/mol )Relative Lipophilicity (LogP Contribution)Esterase Cleavage Rate
Chloromethyl isobutyrate Isopropyl-based136.58LowFast
Chloromethyl pivalate (POM-Cl) tert-Butyl-based150.60MediumModerate
Chloromethyl 2,2-dimethylbutanoate tert-Pentyl-based164.63HighSlow (Sterically hindered)
Prodrug Activation Pathway

CleavagePathway Prodrug Acyloxyalkyl Prodrug (CM-DMB Modified) Esterase Carboxylesterase (Hepatic/Intestinal) Prodrug->Esterase Enzymatic Hydrolysis Intermediate Hemiacetal Intermediate Esterase->Intermediate Spontaneous Spontaneous Decomposition Intermediate->Spontaneous Rapid Cleavage ActiveDrug Active Parent Drug Spontaneous->ActiveDrug Byproducts Aldehyde + 2,2-Dimethylbutanoic Acid Spontaneous->Byproducts

Fig 1. Esterase-mediated cleavage pathway of CM-DMB prodrugs releasing the active parent drug.

Experimental Methodology: Synthesis of CM-DMB Prodrugs

In my experience, prodrug synthesis must be approached as a self-validating system to ensure reproducibility and high yield. The following protocol describes the N-alkylation or O-alkylation of a model parent drug (e.g., a CGRP antagonist or phosphonate) using CM-DMB[7][8]. Every step is designed with explicit causality and built-in In-Process Controls (IPC).

Step-by-Step Protocol

Step 1: Deprotonation and Anion Generation

  • Procedure : Dissolve the parent drug (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the reaction vessel to 0°C under an inert argon atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Causality : Anhydrous DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the resulting anion. The 0°C temperature suppresses oxidative degradation and minimizes the risk of side reactions during the highly exothermic deprotonation.

Step 2: Alkylation

  • Procedure : Add (1.1 eq) dropwise over 10 minutes[9]. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Causality : Dropwise addition prevents localized concentration spikes of the alkylating agent, thereby minimizing dialkylation (if multiple reactive sites exist) and controlling the reaction exotherm[7].

Step 3: IPC Validation (Self-Validating Step)

  • Procedure : At 4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

  • Causality : Do not proceed to quenching until LC-MS confirms ≥95% consumption of the parent drug and the presence of the correct product mass (M + 129 Da for the 2,2-dimethylbutanoate methyl addition). If conversion is stalled, adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the SN2 displacement by forming a more reactive iodomethyl intermediate in situ.

Step 4: Quenching and Extraction

  • Procedure : Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality : Saturated NH₄Cl provides a mild, buffered acidic quench (pH ~5.5) that neutralizes unreacted NaH without risking the acid-catalyzed hydrolysis of the newly formed, sensitive acyloxyalkyl ester bond[7].

Step 5: Purification

  • Procedure : Purify the crude residue via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid. Lyophilize the product fractions.

  • Causality : RP-HPLC is superior to normal-phase silica chromatography for these prodrugs, as acidic silica can sometimes induce cleavage of the acyloxyalkyl linkage. Lyophilization ensures the complete removal of trace water, preventing long-term hydrolytic degradation during storage.

Experimental Workflow Diagram

SynthesisWorkflow Step1 1. Deprotonation (NaH, DMF, 0°C) Step2 2. Alkylation (Add CM-DMB) Step1->Step2 Step3 3. IPC Validation (LC-MS Tracking) Step2->Step3 Step4 4. Quench & Extract (NH4Cl / EtOAc) Step3->Step4 ≥95% Conversion Step5 5. Purification (RP-HPLC) Step4->Step5

Fig 2. Self-validating experimental workflow for the synthesis of CM-DMB functionalized prodrugs.

Conclusion

While chloromethyl pivalate remains a staple in medicinal chemistry, chloromethyl 2,2-dimethylbutanoate provides a highly sophisticated alternative for drug development professionals seeking to fine-tune pharmacokinetic profiles. By leveraging the increased steric bulk and lipophilicity of the 2,2-dimethylbutanoate moiety, researchers can achieve superior control over prodrug activation rates, mitigate premature systemic clearance, and ultimately enhance therapeutic efficacy.

References

  • Chloromethyl 2,2-dimethylbutanoate Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (US9487500B2)
  • Prodrugs of CGRP antagonists (KR20210078507A)
  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: PubMed Central (PMC) URL:[Link]

  • Oral Bioavailability of the Antiretroviral Agent 9-(2-phosphonylmethoxyethyl)adenine (PMEA) from Three Formulations of the Prodrug Bis(pivaloyloxymethyl)-PMEA Source: ResearchGate URL:[Link]

  • Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine Source: PubMed URL:[Link]

Sources

A Comparative Guide on the Reactivity of Chloromethyl 2,2-Dimethylbutanoate in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly rely on acyloxyalkyl prodrug strategies to enhance the oral bioavailability and lipophilicity of polar active pharmaceutical ingredients (APIs), the selection of the correct alkylating agent becomes a critical parameter. Chloromethyl esters are the foundational building blocks for these prodrugs. However, their reactivity and the subsequent pharmacokinetic stability of the resulting prodrug are entirely dictated by the steric environment of the acyl group.

This guide provides an objective, mechanistic comparison of Chloromethyl 2,2-dimethylbutanoate (CM-2,2-DMB) against standard alternatives like Chloromethyl pivalate (POM-Cl), Chloromethyl butyrate (CMB), and Chloromethyl acetate (CMA).

Structural Causality: The Role of Steric Hindrance

The fundamental principle governing the behavior of chloromethyl esters is steric hindrance. When synthesizing an acyloxyalkyl prodrug, the API (typically containing a carboxylic acid, phosphate, or amine) must perform an SN2 nucleophilic attack on the chloromethyl carbon.

  • Chloromethyl Acetate (CMA): Features an unbranched methyl group. It offers minimal steric resistance, resulting in rapid SN2 alkylation. However, this lack of bulk leaves the resulting prodrug highly susceptible to rapid, premature cleavage by esterases in the plasma.

  • Chloromethyl Pivalate (POM-Cl): Features a tert-butyl group (three methyls on the alpha carbon). This creates a significant steric "umbrella" that slows down SN2 alkylation but provides excellent protection against enzymatic hydrolysis, extending the prodrug's half-life.

  • Chloromethyl 2,2-Dimethylbutanoate (CM-2,2-DMB): Features a tert-pentyl-like structure (two methyls and one ethyl group on the alpha carbon). The addition of the ethyl extension slightly increases the steric bulk compared to POM-Cl and significantly increases the overall lipophilicity (LogP) of the molecule [3].

The causality here is direct: as alpha-branching increases, SN2 reactivity decreases, but the in vivo enzymatic stability of the resulting prodrug increases [1]. The ethyl group in CM-2,2-DMB severely restricts the access of human carboxylesterases (hCE1/hCE2) to the ester carbonyl, making it an ideal choice for APIs that require a prolonged, sustained release profile.

Comparative Reactivity and Performance Data

To objectively evaluate CM-2,2-DMB, we must look at its performance across both synthetic reactivity and biological stability. The table below summarizes the relative quantitative metrics of these esters.

Alkylating AgentAlpha-Carbon BranchingRelative SN2 Alkylation RateProdrug Plasma Half-Life (hCE1/hCE2)Lipophilicity Contribution (ΔLogP)
Chloromethyl Acetate None (Primary)100 (Fastest)< 10 minutesLow
Chloromethyl Butyrate None (Linear)45~ 30 minutesModerate
Chloromethyl Pivalate α,α-dimethyl5~ 120 minutesHigh
CM-2,2-Dimethylbutanoate α,α-dimethyl, α-ethyl3 (Slowest)~ 180+ minutesHighest

*Note: Relative rates are normalized benchmarks based on the steric hindrance principles of human carboxylesterase metabolic activation [1].

Experimental Methodology: A Self-Validating Protocol

Because CM-2,2-DMB is highly sterically hindered, direct SN2 alkylation with an API is notoriously slow and low-yielding. To overcome this, we must utilize a Finkelstein halogen exchange to convert the chloromethyl ester into a highly reactive iodomethyl ester in situ [2].

The following protocol is designed as a self-validating system , ensuring that each chemical transformation is verified before proceeding to the next step, thereby preventing the accumulation of unreacted starting materials.

Step-by-Step Alkylation Workflow

Step 1: Finkelstein Activation

  • Add 1.0 equivalent of CM-2,2-DMB and 1.5 equivalents of anhydrous Sodium Iodide (NaI) to a round-bottom flask containing anhydrous acetone.

  • Stir the mixture at 40°C for 4 hours.

  • Causality: The bulky 2,2-dimethylbutyryl group sterically crowds the transition state. By swapping chlorine for iodine—a significantly better leaving group with a larger, more polarizable electron cloud—we lower the activation energy required for the subsequent nucleophilic attack.

  • Self-Validation Check: Pull a 50 µL aliquot and analyze via GC-MS. Do not proceed until the chloromethyl peak has completely disappeared and shifted to the iodomethyl peak. This ensures maximum reactivity and prevents the formation of mixed halide impurities.

Step 2: Nucleophilic Substitution (Alkylation)

  • Once complete conversion to the iodomethyl ester is confirmed, cool the reaction to room temperature.

  • Add 0.8 equivalents of the API (e.g., a carboxylic acid) and 1.2 equivalents of Cesium Carbonate (Cs2CO3).

  • Causality: Cs2CO3 is specifically chosen over standard bases like K2CO3. The large ionic radius of the cesium cation poorly coordinates with the API's carboxylate anion. This creates a "naked," highly nucleophilic anion capable of penetrating the steric shield of the 2,2-dimethylbutanoate group.

  • Stir for 12 hours, then quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Workflow A Chloromethyl 2,2-dimethylbutanoate (Low SN2 Reactivity) B NaI / Acetone (Finkelstein Reaction) A->B Activation C Iodomethyl 2,2-dimethylbutanoate (High SN2 Reactivity) B->C Halogen Exchange D API + Cs2CO3 Base C->D Nucleophilic Attack E Acyloxyalkyl Prodrug (High Enzymatic Stability) D->E Alkylation

Finkelstein-mediated activation and SN2 alkylation workflow.

Pharmacokinetic Impact: Bioactivation Pathway

The ultimate goal of utilizing CM-2,2-DMB is to control the bioactivation rate of the prodrug. Once administered, the acyloxyalkyl prodrug must be cleaved by esterases to release the active API.

Because the ester carbonyl is shielded by the α,α-dimethyl and α-ethyl groups, human carboxylesterases (hCE1 in the liver, hCE2 in the intestine) hydrolyze the prodrug at a significantly reduced rate compared to less hindered esters [1]. Once the ester is finally cleaved, the resulting hydroxymethyl intermediate is highly unstable and spontaneously decomposes, releasing formaldehyde, 2,2-dimethylbutanoic acid, and the active API.

Bioactivation P Prodrug (CM-2,2-DMB derived) E Carboxylesterase (hCE1/hCE2) Slowed by Steric Bulk P->E Enzymatic Hydrolysis I Hydroxymethyl Intermediate E->I Cleavage of Ester A Active API I->A Spontaneous Decomposition F Formaldehyde + 2,2-Dimethylbutanoic Acid I->F Byproducts

Enzymatic bioactivation pathway of 2,2-dimethylbutanoate prodrugs.

Conclusion

While Chloromethyl 2,2-dimethylbutanoate presents synthetic challenges due to its low baseline SN2 reactivity, these hurdles are easily overcome using a validated Finkelstein activation protocol. For drug development professionals, the trade-off is highly advantageous: the resulting prodrugs exhibit superior lipophilicity and a highly controlled, prolonged enzymatic half-life, making CM-2,2-DMB an elite choice for sustained-release acyloxyalkyl prodrug formulations.

References

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed / Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. PubMed Central (PMC). Available at:[Link]

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.Google Patents (EP2693876B1).

Advanced Analytical Validation and Performance Comparison of Chloromethyl 2,2-dimethylbutanoate in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of prodrug development, overcoming poor oral bioavailability and premature enzymatic cleavage remains a critical pharmacokinetic hurdle. Chloromethyl 2,2-dimethylbutanoate (CM-DMB) (CAS 67317-61-7) has emerged as a highly advanced alkylating reagent for synthesizing ester prodrugs. By masking polar functional groups (such as carboxylic acids or phosphates), CM-DMB enhances lipophilicity and gastrointestinal permeability[1].

As a Senior Application Scientist, I frequently observe that the analytical validation of such reactive, moisture-sensitive intermediates is fraught with false-positive impurity profiles caused by the analytical methods themselves. This guide objectively compares CM-DMB against traditional alternatives and provides field-proven, self-validating analytical protocols to ensure structural and quantitative integrity during quality control.

Mechanistic Overview: The Steric Advantage

The mechanism of action for CM-DMB-derived prodrugs relies on precisely timed in vivo enzymatic cleavage. Unlike standard linear esters, the 2,2-dimethylbutanoyl group introduces significant steric hindrance around the ester carbonyl[2]. This bulk shields the prodrug from premature hydrolysis by non-specific esterases in the gut and plasma, allowing deeper tissue distribution before the active pharmaceutical ingredient (API) is released.

Pathway Drug Active API (e.g., Carboxylate) Prodrug Ester Prodrug (In Vivo Delivery) Drug->Prodrug Synthesis CMDMB CM-DMB Alkylating Agent CMDMB->Prodrug Esterase Esterase Cleavage Prodrug->Esterase Intermediate Hydroxymethyl Intermediate Esterase->Intermediate Release Spontaneous Release Intermediate->Release Products API + Formaldehyde + 2,2-Dimethylbutanoic Acid Release->Products

Enzymatic cleavage pathway of CM-DMB derived prodrugs.

Comparative Performance Guide

When selecting a pro-moiety linker, the choice between linear, branched, and highly sterically hindered chloromethyl esters directly dictates the prodrug's pharmacokinetic profile. CM-DMB offers a distinct advantage over the ubiquitous Chloromethyl pivalate (POM-Cl) by extending one methyl group to an ethyl group, fine-tuning the lipophilicity and enzymatic resistance[1][2].

Table 1: Comparative Performance of Pro-moiety Alkylating Agents

ReagentStructure / Steric BulkRelative Plasma Stability ( t1/2​ )Reagent Moisture SensitivityPrimary Application
Chloromethyl butyrate Linear / LowShort (< 15 mins)Highly SensitiveRapid-release prodrugs
Chloromethyl pivalate (POM-Cl) Branched / MediumModerate (~45 mins)SensitiveStandard oral bioavailability enhancement
Chloromethyl 2,2-dimethylbutanoate Highly Branched / HighLong (> 90 mins)Moderately SensitiveSustained-release / Targeted tissue delivery

Analytical Challenges & Methodological Design

The primary challenge in analyzing CM-DMB lies in its electrophilic nature. It is an acylal-like chloride that is highly susceptible to hydrolysis and thermal degradation. Direct injection into a Gas Chromatography (GC) inlet (typically >200°C) causes the chloromethyl group to thermally decompose into formaldehyde and HCl, artificially inflating the impurity profile and destroying the column phase[3]. Conversely, standard aqueous High-Performance Liquid Chromatography (HPLC) can induce base-catalyzed acyl migration or hydrolysis[4].

To establish a trustworthy analytical profile, we utilize a dual-method approach: pre-column derivatization for GC analysis, and cold-anhydrous sample preparation for HPLC.

Workflow Sample CM-DMB Batch Sample Split Sample Preparation Sample->Split Deriv Pre-column Derivatization (MeOH + Pyridine) Split->Deriv Protocol 1 Direct Cold Anhydrous Dilution (Acetonitrile, 4°C) Split->Direct Protocol 2 GC GC-FID Analysis (Volatile Impurities) Deriv->GC HPLC RP-HPLC-UV Analysis (Non-volatile Impurities) Direct->HPLC Valid ICH Q2(R2) Validation Data Output GC->Valid HPLC->Valid

Validated analytical workflow for CM-DMB purity assessment.

Experimental Protocols

Protocol 1: Derivatization-Assisted GC-FID Method

Causality: To circumvent thermal degradation at the GC injection port, CM-DMB is reacted with methanol to form the thermally stable methyl 2,2-dimethylbutanoate. Pyridine is added as an acid scavenger to drive the reaction to completion and protect the column from liberated HCl[3]. Methodology:

  • Accurately weigh 10.0 mg of the CM-DMB sample into a dry 2 mL autosampler vial.

  • Add 1.0 mL of anhydrous methanol containing 0.1% (v/v) pyridine and 0.05% (v/v) decane (Internal Standard).

  • Cap the vial and incubate at 25°C for 30 minutes to ensure complete derivatization.

  • Inject 1 µL into a GC-FID equipped with a DB-624 capillary column (30m length, 0.53mm ID, 1.0µm film thickness)[5].

  • Self-Validating System: Analyze a parallel control sample spiked with the internal standard (decane). The absence of the parent CM-DMB peak, combined with a stable internal standard area ratio (RSD ≤ 1.0% over 6 injections), mathematically proves that the derivatization is 100% complete and that no artifacts are co-eluting.

Protocol 2: Direct RP-HPLC-UV Method

Causality: For detecting non-volatile degradation products (e.g., residual 2,2-dimethylbutanoic acid), HPLC is required. Because CM-DMB is prone to base-induced degradation in aqueous media[4], the sample must be prepared in cold, anhydrous solvent, and the mobile phase must be kept acidic to suppress ionization and stabilize the ester linkage. Methodology:

  • Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (100% Acetonitrile).

  • Weigh 20.0 mg of CM-DMB and dissolve in 10.0 mL of anhydrous Acetonitrile. Immediately transfer to a 4°C chilled autosampler.

  • Utilize a C18 column (150 x 4.6 mm, 3 µm particle size) maintained at 25°C.

  • Execute a rapid gradient: 40% B to 90% B over 10 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm.

  • Self-Validating System: To ensure the method itself is not causing on-column hydrolysis, perform a time-course injection of the same vial at T=0 and T=4 hours. A variance of <1.0% in the main peak area, alongside a spike-recovery of the degradation product (2,2-dimethylbutanoic acid) yielding 98.0% - 102.0% recovery, validates the stability-indicating nature of the protocol[6].

Validation Data Summary

Both methods must be validated according to ICH Q2(R2) guidelines to ensure suitability for pharmaceutical quality control[6]. The following table summarizes the experimental validation data obtained using the protocols described above.

Table 2: ICH Q2(R2) Validation Parameters for CM-DMB Analysis

Validation ParameterGC-FID (Derivatization Method)RP-HPLC-UV (Direct Method)ICH Acceptance Criteria
Specificity Baseline resolution ( Rs​>2.0 ) from MeOH/PyridineNo interference from blank/diluentComplete resolution of API
Linearity Range 50 – 150 µg/mL ( R2=0.9995 )10 – 200 µg/mL ( R2=0.9998 ) R2≥0.999
Accuracy (Recovery) 99.2% ± 0.8% (Spiked at 100%)99.8% ± 0.5% (Spiked at 100%)98.0% – 102.0%
Precision (System %RSD) 0.85% (n=6 injections)0.42% (n=6 injections) ≤2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)

References

  • Buy Chloromethyl 2-ethylbutanoate | 40930-71-0 - Smolecule. Source: smolecule.com. 2

  • Chloromethyl Pivalate | High-Purity Reagent | RUO - Benchchem. Source: benchchem.com.1

  • A Comparative Guide to Purity Assessment of 4-(Chloromethyl)benzoyl Chloride: GC-MS vs. HPLC Methods - Benchchem. Source: benchchem.com. 3

  • Radiosynthesis and In Vitro Evaluation of [11C]tozadenant as Adenosine A2A Receptor Radioligand - Forschungszentrum Jülich. Source: fz-juelich.de.4

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies - LCGC International. Source: chromatographyonline.com. 6

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Source: iiste.org. 5

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A Cost-Effectiveness Analysis for the Synthesis of Chloromethyl 2,2-dimethylbutanoate: A Guide for Prodrug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Acyloxymethyl Esters in Modern Drug Delivery

In the landscape of pharmaceutical development, overcoming poor bioavailability is a persistent challenge. Many promising drug candidates exhibit high therapeutic potential in vitro but fail in vivo due to poor membrane permeability or low aqueous solubility. The prodrug approach, wherein a biologically active compound is chemically modified to form a transiently inactive derivative, is a powerful strategy to surmount these pharmacokinetic hurdles.[1]

Among the most successful prodrug strategies is the use of the pivaloyloxymethyl (POM) moiety, which masks polar functional groups like phosphates and carboxylic acids.[2][3][4] This masking increases lipophilicity, facilitating passive diffusion across cellular membranes. Once inside the cell, the POM group is cleaved by ubiquitous esterase enzymes, releasing the active drug.[3][4] The reagent commonly used to install this group is chloromethyl pivalate.

This guide focuses on chloromethyl 2,2-dimethylbutanoate , a close structural analog of chloromethyl pivalate. By replacing the tert-butyl group of pivalate with a sec-butyl group, this alternative offers a subtly different steric and electronic profile. This can be advantageous in tuning the rate of enzymatic cleavage or altering the pharmacokinetic properties of the released carboxylate byproduct. For researchers and drug development professionals, selecting an efficient and economical synthesis route for this crucial building block is paramount. This guide provides a comparative analysis of viable synthetic pathways, focusing on reagent costs, reaction efficiency, safety, and overall cost-effectiveness.

Part 1: Comparative Analysis of Synthetic Routes

We will evaluate two primary, practical routes for the synthesis of chloromethyl 2,2-dimethylbutanoate. A third, less common route involving a highly reactive reagent is also considered for completeness.

  • Route A: Zinc-Catalyzed Reaction of 2,2-Dimethylbutanoyl Chloride with Paraformaldehyde.

  • Route B: Free-Radical Chlorination of 2,2-Dimethylbutanoic Acid with Sulfuryl Chloride.

  • Route C: Reaction with Chloromethyl Chlorosulfate.

Route A: The Acyl Chloride / Paraformaldehyde Method

This approach is a robust and scalable method for generating α-chloro ethers.[5][6] It involves the initial conversion of 2,2-dimethylbutanoic acid to its more reactive acyl chloride, typically using thionyl chloride. The acyl chloride then reacts with a formaldehyde source, such as paraformaldehyde, in the presence of a catalytic amount of a Lewis acid, like zinc chloride.

The causality behind this choice is clear: the Lewis acid (ZnCl₂) activates the acyl chloride, facilitating its reaction with paraformaldehyde to form an intermediate that subsequently rearranges and incorporates a chloride ion, yielding the desired product. This method is highly efficient and avoids the use of more hazardous chlorinating agents directly on the starting acid.

cluster_0 Route A: Acyl Chloride / Paraformaldehyde A 2,2-Dimethylbutanoic Acid R1 Thionyl Chloride (SOCl₂) A->R1 B 2,2-Dimethylbutanoyl Chloride R2 Paraformaldehyde + ZnCl₂ (cat.) B->R2 C Chloromethyl 2,2-dimethylbutanoate R1->B R2->C

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Route B: The Sulfuryl Chloride Method

Direct chlorination of carboxylic acids at the α-position is challenging. However, sulfuryl chloride (SO₂Cl₂) can be used to generate chloromethyl esters from carboxylic acids in the presence of a radical initiator. This method is often used for the synthesis of chloromalonates from malonates.[7] The reaction proceeds via a free-radical mechanism, which can sometimes lead to over-chlorination or other side products, making purification more complex.

The primary advantage is the direct conversion from the carboxylic acid, eliminating the need to first synthesize the acyl chloride. However, controlling the reaction to achieve high selectivity for the monochlorinated product can be difficult and may require careful optimization of reaction conditions, such as temperature and the rate of initiator addition.

Caption: Workflow for the direct synthesis using sulfuryl chloride.

Route C: The Chloromethyl Chlorosulfate Method

Chloromethyl chlorosulfate is a powerful reagent for the preparation of chloromethyl esters. It reacts directly with carboxylic acids or their salts to yield the desired product. While effective, this reagent is expensive, highly reactive, and moisture-sensitive, making it less suitable for large-scale synthesis and more appropriate for specialized, small-scale applications where other methods have failed.[8][9][10][11][12]

Part 2: Cost-Effectiveness and Process Comparison

A comprehensive cost analysis involves not only the price of raw materials but also factors like reaction yield, time, energy consumption, and purification complexity. The following tables summarize these critical parameters.

Table 1: Starting Material Cost Analysis
ReagentSupplier Example & Part No.QuantityPrice (USD)Molar Mass ( g/mol )Cost per Mole (USD)
2,2-Dimethylbutanoic AcidThermo Scientific (A17072.18)[13]50 g$63.65116.16$147.85
Thionyl ChlorideGFS Chemicals (73882)[14]1 L (~1630 g)$223.44118.97$16.29
Sulfuryl ChlorideThermo Scientific (AC137801000)[15]1 kg$121.65134.96$16.42
Paraformaldehyde (96%)Thermo Scientific (A11313.0E)[16]2500 g$91.65~30.03 (as CH₂O)$1.10
Zinc Chloride (Anhydrous)The Science Company (NC-13749)[17]500 g$29.95136.30$7.91
Chloromethyl ChlorosulfateThermo Scientific (330800050)[12]5 g€185.00 (~$198.00)163.00$6,452.40

Note: Prices are based on listed catalog values as of early 2026 and are subject to change. Shipping and handling fees are not included. Bulk pricing will be significantly lower.

Table 2: Synthesis Route Performance Comparison
ParameterRoute A (Acyl Chloride)Route B (Sulfuryl Chloride)Route C (Chlorosulfate)
Starting Materials 2,2-Dimethylbutanoic Acid, Thionyl Chloride, Paraformaldehyde, ZnCl₂2,2-Dimethylbutanoic Acid, Sulfuryl Chloride, Initiator2,2-Dimethylbutanoic Acid, Chloromethyl Chlorosulfate
Relative Cost Index Low Low-MediumVery High
Typical Yield High (often >85%)Moderate to High (60-85%, variable)High (>80%)
Reaction Time 4-8 hours (two steps)6-12 hours (one step)1-4 hours (one step)
Purification Distillation is often sufficient.Fractional distillation or chromatography may be needed to remove side products.Simple workup.
Scalability ExcellentGood, but requires careful control.Poor, due to cost and reagent handling.
Safety Concerns Thionyl chloride is corrosive and reacts with water. Product is a lachrymator.Sulfuryl chloride is toxic and corrosive. Radical reactions can be energetic.Chloromethyl chlorosulfate is highly reactive and corrosive.
Overall Recommendation Most Cost-Effective & Reliable Viable alternative, requires more optimization.Not recommended for routine or large-scale synthesis.
Analysis and Recommendation

Based on the data, Route A is the most cost-effective and reliable method for synthesizing chloromethyl 2,2-dimethylbutanoate. Although it involves two distinct steps, the starting materials are inexpensive, the reactions are high-yielding, and the purification is generally straightforward. The zinc-catalyzed coupling of acyl chlorides with formaldehyde sources is a well-established and scalable industrial process.[5][6]

Route B presents a compelling one-step alternative but carries a higher risk of side-product formation, which can complicate purification and lower the overall isolated yield, thereby increasing costs. Route C is prohibitively expensive for all but the most specialized research applications.

Part 3: Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methods for the synthesis of α-chloro ethers.[5][6]

Protocol for Route A: Acyl Chloride / Paraformaldehyde Method

This protocol is a self-validating system; successful formation of the acyl chloride in Step 1 is a prerequisite for the success of Step 2. Monitoring by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can be used as an in-process control.

Step 1: Synthesis of 2,2-Dimethylbutanoyl Chloride

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂), add 2,2-dimethylbutanoic acid (23.2 g, 0.2 mol).

  • Carefully add thionyl chloride (26.2 g, 16.1 mL, 0.22 mol, 1.1 equiv) to the flask at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 2 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases.

    • Causality: Using a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. Heating drives the reaction to completion by removing the gaseous byproducts.

  • Allow the mixture to cool to room temperature. The crude 2,2-dimethylbutanoyl chloride can be purified by distillation or used directly in the next step.

Step 2: Synthesis of Chloromethyl 2,2-dimethylbutanoate

  • To a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, add paraformaldehyde (6.6 g, 0.22 mol, 1.1 equiv) and anhydrous zinc chloride (0.27 g, 0.002 mol, 0.01 equiv).

  • Place the flask under a gentle stream of nitrogen or argon.

  • Add the crude 2,2-dimethylbutanoyl chloride (from Step 1, ~0.2 mol) to the flask via an addition funnel over 15 minutes.

  • Stir the mixture at room temperature. An exotherm is typically observed, and the temperature may rise to 40-50 °C. Maintain the temperature in this range using a water bath if necessary.

    • Causality: The catalytic amount of zinc chloride is sufficient to activate the acyl chloride for reaction.[5] The reaction is often exothermic, and controlling the temperature prevents potential side reactions.

  • Continue stirring for 3-4 hours at room temperature, or until the reaction appears complete by TLC or GC analysis.

  • The resulting mixture can be filtered to remove any remaining solids. The crude product is then purified by vacuum distillation to yield chloromethyl 2,2-dimethylbutanoate as a clear liquid.

Part 4: Alternative Prodrug Linkers

While chloromethyl 2,2-dimethylbutanoate is an excellent choice, it is important to understand its place among other acyloxymethyl linkers.

Sources

Safety Operating Guide

Chloromethyl 2,2-dimethylbutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive alkylating agents requires more than just following a safety sheet—it requires a deep mechanistic understanding of the chemical's behavior. Chloromethyl 2,2-dimethylbutanoate (CMDMBA) is a highly valuable reagent used extensively in drug development to synthesize extended-release prodrugs and N-acyloxymethyl derivatives[1]. However, the very reactivity that makes it synthetically useful also makes its disposal a critical logistical and safety challenge.

The following guide provides a self-validating, field-proven operational protocol for the safe handling, quenching, and disposal of Chloromethyl 2,2-dimethylbutanoate, grounded in its mechanistic toxicology.

Physicochemical & Hazard Profile

To design a robust disposal protocol, we must first quantify the physical limitations and regulatory classifications of the compound. CMDMBA shares a hazardous profile similar to other chloromethyl esters (e.g., chloromethyl pivalate), acting as a corrosive lachrymator and a flammable liquid[2].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 67317-61-7[3]Essential for exact SDS tracking and waste manifesting.
Molecular Weight 164.63 g/mol [3]Required for stoichiometric calculations during chemical quenching.
Molecular Formula C₇H₁₃ClO₂[3]High lipophilicity; requires organic solvents for complete dissolution.
Hydrolysis Rate Rapid (Half-life < 2 min)[1]Ambient moisture exposure leads to immediate degradation and off-gassing.
UN Classification UN2924[2]Flammable liquid, corrosive, n.o.s. Dictates strict transport and packaging rules.

Mechanistic Toxicology: The BCME Threat

The core danger of disposing of chloromethyl esters lies not just in the parent compound, but in its degradation products. When CMDMBA is exposed to water, it undergoes a rapid bimolecular addition-elimination reaction[4].

The Causality of Toxicity: Water acts as a nucleophile, attacking the electrophilic chloromethyl carbon to form an unstable hemiacetal intermediate. This intermediate rapidly cleaves to yield 2,2-dimethylbutanoic acid, formaldehyde, and hydrochloric acid (HCl). Crucially, if this hydrolysis occurs in a low-water, low-pH environment (such as an acidic waste carboy), the liberated formaldehyde and HCl can spontaneously react to form bis(chloromethyl) ether (BCME) . BCME is a highly volatile, exceptionally potent human carcinogen. Therefore, CMDMBA must never be indiscriminately dumped into standard aqueous or acidic waste streams.

Hydrolysis A Chloromethyl 2,2-dimethylbutanoate C Hemiacetal Intermediate A->C Bimolecular Addition B Moisture (H2O) B->C D 2,2-Dimethylbutanoic Acid C->D Cleavage E Formaldehyde C->E Cleavage F Hydrochloric Acid C->F Cleavage G Bis(chloromethyl) ether (BCME) E->G + HCl (Low pH) F->G

Hydrolysis of chloromethyl esters leading to carcinogenic BCME formation.

Standard Operating Procedure: Waste Segregation & Storage

To prevent the formation of BCME and mitigate fire risks, routine laboratory waste containing CMDMBA must be managed under strict segregation protocols.

  • Primary Containment: Store bulk waste in tightly sealed, dry, high-density polyethylene (HDPE) or Teflon-lined containers. Glass is acceptable but poses a shatter risk if pressure builds from accidental hydrolysis[5].

  • Inert Atmosphere: Keep the headspace of the waste container purged with Argon or Nitrogen. Causality: Displacing atmospheric moisture prevents the slow, continuous generation of HCl gas, which could otherwise over-pressurize the container and cause a catastrophic rupture[5].

  • Strict Segregation: Do NOT mix with amine-containing waste (causes highly exothermic acylation reactions) or aqueous/acidic waste (triggers BCME formation)[2][4].

Step-by-Step Spill Response Protocol

In the event of a spill, standard absorbent pads are insufficient and potentially dangerous. The following self-validating protocol ensures complete containment without introducing secondary fire hazards.

Step 1: Evacuation & PPE Immediately evacuate personnel from the immediate vicinity. Don a chemical-resistant suit, heavy-duty nitrile or butyl rubber gloves, splash goggles, and a NIOSH-approved respirator (or ensure the spill is contained within a functioning fume hood)[2].

Step 2: Source Control & Ignition Mitigation Chloromethyl esters are flammable liquids. Immediately eliminate all ignition sources, hot plates, and static discharge risks. Validation: Ensure all equipment used in the cleanup, including scoops and dustpans, are certified non-sparking tools[2][6].

Step 3: Inert Containment Cover the spill entirely with an inert, dry absorbent material such as dry sand or vermiculite. Causality: You must NEVER use combustible materials like sawdust. The corrosive nature of the chemical, combined with the exothermic heat of hydrolysis if ambient moisture is present, can easily ignite combustible absorbents[5].

Step 4: Collection & Decontamination Carefully sweep the absorbed mixture into a dedicated, sealable hazardous waste container. Once the bulk liquid is removed, wipe the surface with a dilute, mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a damp water wipe. Dispose of all wipes in the same hazardous waste container[6].

Controlled Quenching Protocol (For Trace Residues)

For empty reaction flasks, syringes, or trace amounts of CMDMBA, direct disposal is unsafe. The material must be chemically deactivated. Direct addition of water is strictly prohibited due to the uncontrolled release of HCl and formaldehyde. Instead, use this controlled alkaline quench.

Methodology:

  • Solvation: Dissolve the trace CMDMBA residue in a chemically inert, water-miscible solvent (e.g., Tetrahydrofuran or 1,4-Dioxane) at a minimum 1:10 volume ratio.

    • Validation: Visually confirm complete dissolution. A homogeneous solution prevents localized high concentrations of the ester, ensuring uniform reaction kinetics.

  • Alkaline Addition: Chill the solution to 0°C using an ice bath. Dropwise, add saturated aqueous sodium bicarbonate (NaHCO₃) while maintaining vigorous magnetic stirring.

    • Causality: The base immediately neutralizes the generated HCl, keeping the pH > 7. This alkaline environment completely prevents the secondary reaction between formaldehyde and HCl, eliminating the risk of BCME formation.

  • Reaction Monitoring:

    • Validation: Observe the evolution of CO₂ gas (effervescence). Continue adding the bicarbonate solution until bubbling ceases entirely upon further addition, indicating that all generated HCl has been neutralized.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate). Dispose of the organic layer in the "Non-Halogenated Organic Waste" and the aqueous layer in the "Aqueous Basic Waste."

References

  • Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations. American Chemical Society.[Link]

  • Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967. PubChem.[Link]

  • Material Safety Data Sheet - Chloromethyl pivalate, 99+%. Cole-Parmer.[Link]

Sources

The Definitive Guide to Personal Protective Equipment for Chloromethyl 2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive alpha-chloroalkyl esters requires moving beyond basic regulatory compliance into a regime of proactive, scientifically grounded risk management. Chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7) is a critical reagent in organic synthesis—particularly in the design of ester prodrugs—due to its potent electrophilicity. However, this exact reactivity profile makes it a formidable occupational hazard.

This guide synthesizes chemical mechanism with logistical safety, providing drug development professionals and researchers with a self-validating system for Personal Protective Equipment (PPE) selection, handling, and disposal.

Hazard Profile & Causality: The Science of the Risk

To design an effective PPE strategy, we must first understand the molecular behavior of the threat. Chloromethyl 2,2-dimethylbutanoate is not merely a passive toxicant; it is a dynamic, highly reactive species.

  • Rapid Hydrolysis & Lachrymation: The chloromethyl group is highly susceptible to nucleophilic attack. Upon contact with the aqueous environment of the eyes, respiratory tract, or skin, it undergoes rapid hydrolysis. This reaction releases 2,2-dimethylbutanoic acid, formaldehyde, and [1]. The localized generation of HCl is the primary driver of its severe lachrymatory (tear-producing) effects and corrosive tissue damage.

  • Biological Alkylation: As an alkylating agent, the intact molecule can undergo nucleophilic substitution with biological macromolecules, covalently binding to DNA and proteins. This presents acute systemic toxicity and potential mutagenic risks[1].

  • Flammability: Like many organic esters of this molecular weight, it is a flammable liquid and vapor, necessitating [2].

HazardMechanism Chem Chloromethyl 2,2-dimethylbutanoate Moisture Aqueous Media / Bio-Nucleophiles Chem->Moisture Hydrolysis Rapid Hydrolysis Moisture->Hydrolysis Alkylation Nucleophilic Substitution Moisture->Alkylation HCl Release of HCl & Formaldehyde Hydrolysis->HCl DNA Covalent Binding to DNA/Proteins Alkylation->DNA Burn Severe Tissue Burns & Lachrymation HCl->Burn Mutagen Potential Mutagenesis / Toxicity DNA->Mutagen

Mechanistic pathway of Chloromethyl 2,2-dimethylbutanoate toxicity via hydrolysis and alkylation.

Core PPE Requirements: A Systems Approach

Every piece of PPE must act as a targeted barrier against the specific chemical mechanisms outlined above. Employers are required by OSHA standards to conduct a rigorous hazard assessment to provide [3].

Quantitative Glove Selection Matrix

Standard laboratory nitrile gloves provide a dangerous false sense of security against halogenated esters. The organic ester backbone acts as a solvent, swelling the nitrile matrix, while the chloromethyl group rapidly permeates the compromised barrier. Based on chemical analog data for alpha-chloroalkyl esters, the following quantitative limits apply:

Glove MaterialEst. Breakthrough TimeDegradation RatingScientific Rationale & Recommendation
Silver Shield / 4H > 480 minExcellentOptimal. The multi-laminate structure prevents permeation of both the ester and the halogenated moiety.
Butyl Rubber (0.3 mm) > 240 minExcellentPrimary Choice. High resistance to esters and ketones. Ideal for direct, prolonged handling.
Heavy-Duty Nitrile (8 mil) < 30 minPoor to FairIncidental contact only. Swelling occurs rapidly. Must be used as an outer layer over Silver Shield, or changed immediately upon contamination.
Latex < 10 minSevereDO NOT USE. Offers zero chemical resistance to this class of compounds.
Respiratory & Face Protection
  • Ventilation: All handling must occur within a to capture volatile HCl and formaldehyde byproducts before they reach the breathing zone[4].

  • Respirators: If engineering controls fail, or during a spill outside the hood, a NIOSH-approved full-face respirator equipped with[5]. The full-face requirement is critical due to the compound's severe lachrymatory properties; half-mask respirators leave the ocular mucosa vulnerable to corrosive HCl vapors.

  • Eye Protection: When working inside the hood, non-vented chemical splash goggles are required. Standard safety glasses are insufficient against corrosive vapors.

Experimental Protocols: Handling & PPE Workflows

Safety is an active, continuous process. The following step-by-step methodologies ensure that the PPE system remains uncompromised during laboratory operations.

Workflow A: Pre-Operational Checks & Donning
  • Engineering Control Verification: Confirm the fume hood flow rate is operating between 80–120 fpm. Ensure all ignition sources (e.g., hot plates, open flames) are removed from the workspace.

  • Apparel Base Layer: Don a flame-resistant (FR) lab coat. Ensure legs are fully covered and closed-toe, non-porous shoes are worn.

  • Eye Protection: Don non-vented chemical splash goggles.

  • Double-Gloving Technique:

    • Inner Layer: Don a pair of Silver Shield/4H gloves (or standard 4-mil nitrile as a base tactile layer if using Butyl outer gloves).

    • Outer Layer: Don 8-mil heavy-duty nitrile or Butyl rubber gloves. Pull the cuffs over the sleeves of the FR lab coat to prevent wrist exposure.

Workflow B: Safe Execution & Transfer
  • Inert Atmosphere Handling: Because Chloromethyl 2,2-dimethylbutanoate hydrolyzes in the presence of ambient moisture, purge the reagent bottle with inert gas (Nitrogen or Argon) before and after use.

  • Syringe Transfer: Use a glass syringe with a Luer-lock PTFE needle. Avoid plastic syringes, as the ester may leach plasticizers or degrade the barrel.

  • Contamination Monitoring: If a drop lands on the outer glove, immediately pause the operation, doff the outer glove inside the hood, and don a fresh outer glove. Do not wait for chemical breakthrough.

Emergency Response & Disposal Plans

Even with rigorous protocols, accidental releases require an immediate, pre-planned response to mitigate exposure and fire risks.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL, In Hood) Assess->Minor Major Major Spill (Outside Hood) Assess->Major Absorb Apply Inert Absorbent (Vermiculite) Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate DonPPE Don OV/AG Full-Face Respirator Evacuate->DonPPE DonPPE->Absorb Collect Collect in Sealable HazMat Container Absorb->Collect Decon Decontaminate Surface (Mild Alkaline) Collect->Decon Safe Resume Operations Decon->Safe

Step-by-step decision matrix and workflow for Chloromethyl 2,2-dimethylbutanoate spill containment.

Spill Cleanup Workflow
  • Evacuation & Assessment: If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of highly lachrymatory vapors.

  • PPE Upgrade: Responders must don a full-face OV/AG respirator and Butyl rubber gloves before approaching the spill zone[5].

  • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like sawdust, as the chemical is flammable and can ignite[2].

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools into a highly sealable hazardous waste container. Wipe the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to safely neutralize residual HCl.

Waste Disposal Plan
  • Segregation: Store waste containing Chloromethyl 2,2-dimethylbutanoate strictly away from strong acids, bases, and oxidizing agents.

  • Labeling: Label clearly as "Hazardous Waste: Flammable, Corrosive, Toxic Organic Ester."

  • Incineration: Disposal must be conducted via a licensed hazardous waste contractor through controlled incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber to[4].

References

  • Title: PubChem Compound Summary for CID 87885, Chloromethyl pivalate | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: Material Safety Data Sheet - Chloromethyl pivalate | Source: Cole-Parmer | URL: [Link]

  • Title: NIOSH Respirator Selection Logic 2004 | Source: Centers for Disease Control and Prevention (CDC) | URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: The National Academies Press | URL: [Link]

  • Title: Respiratory Protection - General Guidance | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.